Technical Documentation Center

O-Methoxycinnamaldehyde, (Z)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Methoxycinnamaldehyde, (Z)-
  • CAS: 1504-74-1

Core Science & Biosynthesis

Foundational

(Z)-O-Methoxycinnamaldehyde chemical structure and properties

An In-depth Technical Guide to (Z)-o-Methoxycinnamaldehyde: Structure, Properties, and Therapeutic Potential Introduction Cinnamaldehyde and its derivatives are a class of naturally occurring and synthetic compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Z)-o-Methoxycinnamaldehyde: Structure, Properties, and Therapeutic Potential

Introduction

Cinnamaldehyde and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] As the primary bioactive component of cinnamon, cinnamaldehyde itself is known for a wide spectrum of pharmacological effects.[1] The derivatization of this core structure, particularly through the addition of substituents like a methoxy group, can modulate its biological activity, leading to compounds with enhanced or novel therapeutic properties.[2]

This technical guide focuses on a specific isomer, (Z)-o-Methoxycinnamaldehyde (o-MCA), a compound distinguished by the presence of a methoxy group at the ortho position of the phenyl ring and a Z-configuration of the alkene double bond. While its E-isomer is more commonly discussed, understanding the unique properties and biological activities of the Z-isomer is crucial for a comprehensive assessment of this compound class. This document provides an in-depth exploration of o-MCA, covering its chemical structure, physicochemical properties, synthesis, biological activities, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of (Z)-o-Methoxycinnamaldehyde consists of a benzene ring substituted with a methoxy group at the ortho-position and a propenal side chain in the Z (cis) configuration.[3][4] This specific stereochemistry and substitution pattern are critical determinants of its physical and biological properties.

The IUPAC name for this compound is (Z)-3-(2-methoxyphenyl)prop-2-enal.[5] Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of approximately 162.19 g/mol .[3][5]

Caption: 2D Chemical Structure of (Z)-o-Methoxycinnamaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of o-methoxycinnamaldehyde is presented below. It is important to note that some experimental data may refer to the more common E-isomer or a mixture, but computed properties are available for the Z-isomer specifically.

PropertyValueSource
IUPAC Name (Z)-3-(2-methoxyphenyl)prop-2-enal[5]
Synonyms (Z)-2-Methoxycinnamaldehyde, cis-o-Methoxycinnamaldehyde[4][6]
CAS Number 76760-43-5[4][5]
Molecular Formula C₁₀H₁₀O₂[3][5]
Molecular Weight 162.19 g/mol [3][5]
Appearance Pale yellow crystals (for E-isomer)[7]
Melting Point 44-48 °C (for E-isomer)[7]
Boiling Point 160-161 °C @ 12 mmHg (for E-isomer)[7]
Solubility Soluble in ethanol, methanol, DMSO, acetone, chloroform[8][9]
logP (o/w) 1.907 (Crippen Calculated)[10]

Spectroscopic Analysis

The structural elucidation of (Z)-o-Methoxycinnamaldehyde relies on standard spectroscopic techniques.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is critical for confirming the Z-configuration of the double bond, which is indicated by a smaller coupling constant (J-value) between the vinylic protons compared to the E-isomer. The spectrum would also show characteristic signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. ¹³C NMR would reveal distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methoxy carbon.[11]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1650-1750 cm⁻¹), the C=C stretch of the alkene and aromatic ring, and the C-O stretch of the methoxy group.[11]

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural components.[5][11] The mass spectrum for o-methoxycinnamaldehyde shows a top peak at m/z 131.[5]

Synthesis and Characterization

The synthesis of cinnamaldehyde derivatives is typically achieved via a Claisen-Schmidt condensation reaction.[12] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with an enolizable aldehyde, such as acetaldehyde.[12] While specific protocols for the (Z)-isomer are less common, the general approach can be adapted. An alternative method involves the oxidation of the corresponding alcohol.[13]

General Laboratory Synthesis Protocol: Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing methoxycinnamaldehyde derivatives, which can be optimized to favor the desired isomer.

Materials:

  • o-Methoxybenzaldehyde

  • Acetaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-methoxybenzaldehyde in ethanol. Cool the flask in an ice-water bath.

  • Base and Acetaldehyde Addition: In a separate container, prepare a solution of NaOH in water or ethanol. Slowly add acetaldehyde to the stirred o-methoxybenzaldehyde solution, followed by the dropwise addition of the basic solution. Maintaining a low temperature (e.g., -20 to 5 °C) is often preferred to control the reaction.[14]

  • Reaction Monitoring: Allow the mixture to stir at a controlled temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution or require extraction.

  • Extraction: If necessary, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers.[13]

  • Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[15] Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol, to isolate the pure (Z)-o-Methoxycinnamaldehyde.[12][13]

Synthesis_Workflow start Dissolve o-Methoxybenzaldehyde in Ethanol add_reagents Cool and add Acetaldehyde & NaOH Solution start->add_reagents react Stir at Low Temperature (Monitor by TLC) add_reagents->react neutralize Neutralize with Dilute Acid react->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer & Evaporate Solvent extract->dry purify Purify Crude Product (Column Chromatography) dry->purify end_product (Z)-o-Methoxycinnamaldehyde purify->end_product NFkB_Pathway_Inhibition cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription OMCA o-Methoxycinnamaldehyde OMCA->IkBa_NFkB Inhibits Degradation

Caption: Inhibition of the NF-κB signaling pathway by o-Methoxycinnamaldehyde.

Antimicrobial and Antifungal Activity

o-Methoxycinnamaldehyde has been isolated from cinnamon and identified as a potent antimicrobial agent, particularly against fungi. [16]It effectively inhibits the growth and toxin production of several mycotoxin-producing fungi, such as Aspergillus parasiticus and Aspergillus flavus. [16]The compound completely inhibited the growth of these species at a concentration of 100 µg/mL. [16]It also displayed a strong inhibitory effect against dermatophyte species. [16]The proposed mechanism for cinnamaldehydes involves disruption of the cell membrane, leading to cell death. [17]

Enzyme Inhibition

Research has shown that o-methoxycinnamaldehyde can act as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. It was identified as a competitive inhibitor of CYP1A2 and a mixed-type inhibitor of CYP2E1 in rat liver microsomes. [8]This property is significant for drug development, as it indicates a potential for drug-drug interactions but also offers a target for modulating metabolic pathways.

Anticancer Potential

While much of the anticancer research has focused on the parent compound, cinnamaldehyde, its derivatives are also of great interest. [2][17][18]Cinnamaldehydes have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. [1][18]The anti-inflammatory effects of o-MCA, particularly through the NF-κB pathway, are also highly relevant to cancer, as chronic inflammation is a known driver of tumor progression. [18]

Applications in Drug Development

The diverse biological activities of (Z)-o-Methoxycinnamaldehyde make it a promising lead compound for drug discovery.

  • Anti-inflammatory Therapeutics: Its potent inhibition of the NF-κB pathway suggests its potential in treating chronic inflammatory diseases, such as arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions. [1][9]* Anticancer Agents: The ability of cinnamaldehyde derivatives to induce apoptosis and inhibit inflammatory pathways that support tumor growth positions them as potential candidates for cancer therapy or prevention. [18]* Antimicrobial Agents: With the rise of drug-resistant pathogens, natural compounds like o-MCA offer a valuable source for new antifungal and antimicrobial drugs. [16]Its efficacy against mycotoxin-producing fungi also suggests applications in food preservation. [16] The metabolism of o-methoxycinnamaldehyde has been studied in rats, showing that it is rapidly metabolized, primarily through oxidation to the corresponding cinnamic and phenylpropionic acids, which are then excreted as glycine conjugates. [8]Understanding its pharmacokinetic profile is essential for its development as a therapeutic agent.

Conclusion

(Z)-o-Methoxycinnamaldehyde is a bioactive compound with a well-defined chemical structure and a compelling profile of biological activities. Its anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, grounded in its ability to interact with key cellular pathways like NF-κB, highlight its significant therapeutic potential. The methodologies for its synthesis and characterization are well-established, allowing for further investigation and modification to optimize its drug-like properties. For researchers in pharmacology and medicinal chemistry, o-methoxycinnamaldehyde and its analogues represent a valuable and promising class of compounds for the development of novel therapeutics to address a range of human diseases.

References

  • gsrs. (n.d.). O-METHOXYCINNAMALDEHYDE, (Z)-.
  • BioCrick. (n.d.). o-Methoxycinnamaldehyde | CAS:1504-74-1.
  • PubChem. (n.d.). O-Methoxycinnamaldehyde, (Z)- | C10H10O2 | CID 25021887.
  • Pharmaffiliates. (n.d.). CAS No : 1504-74-1| Chemical Name : o-Methoxycinnamaldehyde.
  • ChemFaces. (n.d.). o-Methoxycinnamaldehyde | CAS:1504-74-1.
  • CAS Common Chemistry. (n.d.). 4-Methoxycinnamaldehyde.
  • The Good Scents Company. (n.d.). ortho-methoxycinnamaldehyde, 1504-74-1.
  • Cheméo. (n.d.). Chemical Properties of (Z)-2-Methoxycinnamaldehyde (CAS 76760-43-5).
  • NIST. (n.d.). (Z)-2-Methoxycinnamaldehyde.
  • Yin, et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology.
  • BenchChem. (2025). The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers.
  • EPA. (2025). 2'-Methoxycinnamaldehyde Properties.
  • Inxight Drugs. (n.d.). O-METHOXYCINNAMALDEHYDE, (Z)-.
  • Drugfuture. (n.d.). O-METHOXYCINNAMALDEHYDE, (Z)-.
  • Google Patents. (n.d.). US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like.
  • Duan, B., et al. (2025). A Green and Efficient Synthesis of 3-Hydroxy-4-methoxycinnamaldehyde via a Calcium Oxide–Ethanol Heterogeneous System. Synthesis.
  • Morozumi, S. (1978). Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Applied and Environmental Microbiology, 36(4), 577–583.
  • Various Authors. (n.d.). The role and mechanism of cinnamaldehyde in cancer. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • ChemicalBook. (n.d.). 2'-Methoxycinnamaldehyde synthesis.
  • SpectraBase. (n.d.). Trans-p-methoxycinnamaldehyde - Optional[1H NMR] - Spectrum.
  • Various Authors. (n.d.). Cinnamaldehyde Analogues as Potential Therapeutic Agents. PubMed.
  • BenchChem. (2025). Application Notes: Cinnamaldehyde as a Natural Crosslinking Agent in Polymer Synthesis.
  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate.
  • MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

Sources

Exploratory

Stereochemical and Physicochemical Profiling of (Z)-o-Methoxycinnamaldehyde: A Technical Guide for Drug Development

Executive Summary o-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde) is a naturally occurring phenylpropanoid derivative, prominently isolated from the bark of Cinnamomum cassia. While the (E)-isomer (trans-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde) is a naturally occurring phenylpropanoid derivative, prominently isolated from the bark of Cinnamomum cassia. While the (E)-isomer (trans-configuration) is the thermodynamically favored and predominant natural form, the (Z)-isomer (cis-configuration) presents a highly valuable scaffold for structure-activity relationship (SAR) studies in pharmacology.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we establish the core physicochemical parameters—specifically the molecular weight and chemical formula—of (Z)-o-methoxycinnamaldehyde[1], and provide a field-validated, self-correcting analytical methodology for its isolation and stereochemical verification.

Physicochemical Parameters & Structural Logic

The molecular formula and weight are identical for both stereoisomers, but their spatial geometries dictate distinct pharmacokinetic behaviors. Understanding the causality behind these metrics is critical for downstream formulation and assay development.

Table 1: Core Physicochemical Properties of (Z)-o-Methoxycinnamaldehyde

ParameterValueCausality / Relevance in Drug Design
Chemical Formula C10H10O2Dictates the fundamental atomic composition, serving as the basis for mass spectrometry (MS) identification and elemental analysis[2].
Molecular Weight 162.19 g/mol Well below the Lipinski Rule of 5 threshold (<500 Da), ensuring high potential for membrane permeability and oral bioavailability[3].
Exact Mass 162.0681 DaCritical for High-Resolution Mass Spectrometry (HRMS) to distinguish the compound from isobaric interferences in complex biological matrices[2].
XLogP3 ~1.7 - 1.9Indicates moderate lipophilicity, optimal for crossing lipid bilayers while maintaining sufficient aqueous solubility for formulation[1][2].
Stereochemistry (Z)- / cis-The steric clash between the ortho-methoxy group and the cis-aldehyde chain alters the 3D conformation, modifying receptor binding affinity compared to the trans-isomer.

Analytical Methodology: Isolation and Self-Validating Verification

Because the (Z)-isomer is thermodynamically less stable, it is typically generated via photo-isomerization of the natural (E)-extract. The following protocol outlines a self-validating workflow for generating, isolating, and definitively verifying (Z)-o-methoxycinnamaldehyde.

Protocol: Photo-isomerization and HPLC-NMR Validation
  • Step 1: UV-Induced Photo-isomerization

    • Action: Dissolve standard (E)-o-methoxycinnamaldehyde in analytical-grade methanol to a concentration of 1 mg/mL. Irradiate the solution with UV light (365 nm) for 4 hours in a quartz cuvette.

    • Causality: UV irradiation provides the precise activation energy required to temporarily break the

      
      -bond of the alkene. This allows free rotation around the C=C bond, driving the system to a photostationary state that contains a significant fraction of the (Z)-isomer.
      
  • Step 2: Reversed-Phase HPLC Separation

    • Action: Inject the mixture onto a C18 analytical column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Methanol:Water at a flow rate of 1.0 mL/min. Monitor detection via UV at 280 nm.

    • Causality: The (Z)-isomer possesses a higher dipole moment due to the cis spatial arrangement of the oxygen-containing moieties. This alters its partitioning behavior, causing it to elute slightly earlier than the less polar (E)-isomer on a hydrophobic C18 stationary phase, allowing for baseline resolution.

  • Step 3:

    
    H-NMR Stereochemical Validation 
    
    • Action: Collect the putative (Z)-isomer fraction, evaporate the solvent under nitrogen, and dissolve the residue in CDCl

      
      . Acquire a 400 MHz 
      
      
      
      H-NMR spectrum.
    • Causality (Self-Validation): The definitive proof of stereochemistry lies in the vicinal coupling constant (

      
      ) of the vinylic protons. The (Z)-isomer will exhibit a 
      
      
      
      of 10–12 Hz, whereas the (E)-isomer exhibits a
      
      
      of 15–16 Hz. Because this is an intrinsic quantum mechanical property of the nuclear spin states, the protocol inherently validates itself without relying on external reference standards.

G N1 Natural (E)-Isomer C10H10O2 N2 UV Irradiation (365 nm) Photo-isomerization N1->N2 N3 RP-HPLC Separation (C18 Column) N2->N3 N4 Fraction Collection (Z)-Isomer Eluate N3->N4 N5 1H-NMR Validation (CDCl3, 400 MHz) N4->N5 N6 Confirmed (Z)-Isomer (3J = 10-12 Hz) N5->N6

Workflow for the generation, isolation, and stereochemical validation of (Z)-o-methoxycinnamaldehyde.

Pharmacological Relevance & Mechanistic Insights

Beyond its use as a flavoring agent or botanical reference standard, o-methoxycinnamaldehyde has demonstrated potent biological activities. It is a documented inhibitor of topoisomerase I/II and a suppressor of NF-


B signaling pathways, leading to downstream antitumor and anti-inflammatory effects[3].

The low molecular weight (162.19 g/mol ) enables rapid intracellular accumulation. Furthermore, the (Z)-isomer, with its "bent" 3D conformation, presents a unique spatial profile. This altered geometry can differentially interact with the hydrophobic pockets of target kinases (such as the IKK complex) compared to its linear (E)-counterpart, making it a critical molecule for targeted drug development.

Pathway Ligand (Z)-o-Methoxycinnamaldehyde (MW: 162.19 g/mol) IKK IKK Complex Ligand->IKK Inhibits IkB IκBα Phosphorylation IKK->IkB Promotes NFkB NF-κB Translocation IkB->NFkB Releases Gene Pro-inflammatory Cytokines NFkB->Gene Activates

Proposed mechanism of NF-κB pathway inhibition by (Z)-o-methoxycinnamaldehyde.

References

  • O-Methoxycinnamaldehyde, (E)- | C10H10O2 | CID 641298 , PubChem (National Institutes of Health),[Link]

  • Chemical Properties of (Z)-2-Methoxycinnamaldehyde (CAS 76760-43-5) , Cheméo,[Link]

Sources

Foundational

Biological Activity of Methoxylated Cinnamaldehyde Derivatives: A Technical Guide to Mechanisms and Methodologies

Executive Summary Methoxylated cinnamaldehyde derivatives—primarily 2-methoxycinnamaldehyde (2-MCA) and 4-methoxycinnamaldehyde (4-MCA)—are bioactive phenylpropanoids isolated from Cinnamomum species. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxylated cinnamaldehyde derivatives—primarily 2-methoxycinnamaldehyde (2-MCA) and 4-methoxycinnamaldehyde (4-MCA)—are bioactive phenylpropanoids isolated from Cinnamomum species. As a Senior Application Scientist, I approach these compounds not merely as natural products, but as highly tunable chemical scaffolds. The strategic placement of a methoxy group (-OCH₃) on the cinnamaldehyde ring fundamentally alters the molecule's electron density, lipophilicity, and target-binding affinity (1)[1]. This technical guide synthesizes the mechanistic pathways and validated experimental protocols underlying their antimicrobial, anticancer, and antiviral activities.

Mechanistic Pathways of Biological Activity

Antimicrobial Action: Metabolomic Shifts and ROS Overproduction

The antimicrobial efficacy of 2-MCA against Methicillin-resistant Staphylococcus epidermidis (MRSE) is driven by a profound metabolic disruption rather than simple membrane lysis. Metabolomic profiling reveals that 2-MCA forces an upregulation of metabolic flux through the Tricarboxylic Acid (TCA) cycle and the Pentose Phosphate Pathway (PPP) (2)[2]. This hyper-metabolic state triggers a lethal overproduction of Reactive Oxygen Species (ROS), leading to severe lipid peroxidation, cell wall damage, and the subsequent leakage of intracellular DNA and RNA[2].

MRSE_Mechanism MCA 2-MCA Treatment Metab Upregulation of TCA & PPP Flux MCA->Metab Metabolic Shift ROS ROS Overproduction MCA->ROS Metab->ROS Oxidative Stress CellWall Cell Wall Damage & Permeability ROS->CellWall Lipid Peroxidation Leakage Leakage of DNA/RNA CellWall->Leakage Integrity Loss Death MRSE Cell Death & Biofilm Inhibition Leakage->Death Terminal Event

Metabolomic and ROS-mediated antimicrobial pathway of 2-MCA against MRSE.

Anticancer Activity: Dual Topoisomerase Inhibition

In human colorectal adenocarcinoma (COLO 205 cells), 2-MCA acts as a potent antiproliferative agent by simultaneously targeting Topoisomerase I and II (3)[3]. Dual inhibition is clinically significant because it prevents the compensatory upregulation often observed when only one topoisomerase isoform is targeted. The resulting unresolved DNA damage triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the sequential proteolytic cleavage of Caspase-9 and Caspase-3[3].

Apoptosis_Pathway MCA 2-MCA Exposure Topo Inhibition of Topoisomerase I & II MCA->Topo Direct Binding Mito Mitochondrial Membrane Potential (ΔΨm) Loss MCA->Mito Intrinsic Pathway Apop Cellular Apoptosis (COLO 205 Cells) Topo->Apop Unresolved DNA Damage Casp9 Activation of Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Activation of Caspase-3 Casp9->Casp3 Proteolytic Cleavage Casp3->Apop Execution Phase

Dual topoisomerase inhibition and intrinsic apoptotic cascade induced by 2-MCA.

Antiviral Efficacy: Viral Attachment Blockade

4-MCA demonstrates highly selective antiviral activity against the human respiratory syncytial virus (RSV). Unlike broad-spectrum immunomodulators, 4-MCA directly interferes with viral attachment (IC₅₀ = 0.06 µg/mL) and internalization (IC₅₀ = 0.01 µg/mL) (4)[4]. Crucially, while it increases basal interferon (IFN) production, its cytoprotective activity is not mediated by virus-induced IFN, pointing to a direct structural interference with viral envelope glycoproteins[4].

Quantitative Data Summary

To facilitate rapid comparative analysis for drug development, the biological activities and key metrics of methoxylated cinnamaldehyde derivatives are summarized below:

CompoundTarget/PathogenBiological ActivityKey Metrics (IC₅₀ / MIC / LC₅₀)Primary Mechanism of Action
2-MCA MRSEAntibacterialStrain-dependent MICROS overproduction; TCA/PPP upregulation; Cell wall leakage[2]
2-MCA COLO 205AnticancerDose-dependentTopoisomerase I & II inhibition; Caspase-3/9 activation[3]
4-MCA RSVAntiviralIC₅₀ = 0.055 µg/mLInhibition of viral attachment and internalization[4]
4-MCA B. xylophilusNematicidalLC₅₀ = 0.224 - 0.502 mg/mLDisruption of neuromuscular function[4]

Validated Experimental Protocols

A protocol is only as good as its internal controls and logical grounding. Below are the self-validating workflows used to establish the mechanisms described above.

Protocol 1: Broth Microdilution & Metabolomic ROS Profiling (MRSE)

Rationale: Phenotypic MIC values do not reveal target engagement. By mapping metabolic flux alongside electron microscopy, we establish direct causality between 2-MCA exposure and cell wall destruction.

  • Inoculum Preparation: Resuspend logarithmic-phase MRSE cells in fresh medium to exactly

    
     CFU/mL. Causality Note: Strict density control prevents quorum-sensing artifacts that artificially inflate biofilm resistance[2].
    
  • Compound Incubation: Treat cells with 2-MCA at 1× and 2× MIC for 6 hours at 37°C[2]. Causality Note: A 6-hour window captures the peak of the logarithmic growth phase where TCA/PPP flux is highest, allowing accurate quantification of the ROS burst before terminal cell lysis occurs.

  • Fixation for SEM/TEM: Wash with PBS and fix overnight in 2.5% glutaraldehyde at 4°C. Dehydrate using a graded ethanol series (50%, 70%, 90%, 100%) for 15 minutes each[2]. Causality Note: Gradual dehydration prevents artifactual membrane collapse, ensuring observed morphological changes are genuinely compound-induced.

Protocol 2: Dual Topoisomerase Inhibition & Apoptosis Assay (COLO 205)

Rationale: Differentiating between the intrinsic and extrinsic apoptotic pathways is critical for understanding 2-MCA's intracellular targets.

  • Cell Culturing: Seed COLO 205 cells in 96-well culture plates at

    
     cells/well and incubate for 24 hours[3].
    
  • Topoisomerase Relaxation Assay: Incubate 2-MCA with supercoiled plasmid DNA and purified Topo I or Topo II. Causality Note: Topo I relaxes DNA independent of ATP, whereas Topo II requires ATP for decatenation. Running parallel assays isolates the specific inhibitory action of 2-MCA on each enzyme[3].

  • Caspase Fluorometric Assay: Following 48 hours of 2-MCA treatment, lyse cells and add AFC-conjugated substrates for Caspase-3 and Caspase-9. Measure emission using a spectrophotometer[3]. Causality Note: Activation of Caspase-9 confirms that apoptosis is driven by the intrinsic (mitochondrial) pathway following DNA damage, rather than external death receptors.

Protocol 3: XTT-Based Viral Cytopathic Effect (CPE) Assay (RSV)

Rationale: Time-of-addition assays differentiate between viral entry blockade and post-entry replication inhibition.

Antiviral_Workflow Cells Human Larynx Carcinoma Cells Inf RSV Infection Cells->Inf Seed & Inoculate Treat 4-MCA Treatment (0.01 - 0.06 µg/mL) Inf->Treat Compound Addition Attach Inhibition of Viral Attachment Treat->Attach Extracellular Blockade Internal Inhibition of Viral Internalization Treat->Internal Intracellular Blockade Surv Cell Survival (Quantified via XTT) Attach->Surv Prevents CPE Internal->Surv Prevents CPE

Experimental workflow for evaluating 4-MCA antiviral activity against RSV.

  • Monolayer Infection: Infect human larynx carcinoma cells with RSV at a standardized multiplicity of infection (MOI).

  • Time-of-Addition Treatment: Administer 4-MCA (0.01 - 0.06 µg/mL) either concurrently with the virus (to test attachment) or post-adsorption (to test internalization)[4].

  • XTT Viability Readout: Add XTT reagent and measure absorbance. Causality Note: XTT is selected over traditional MTT because it yields a water-soluble formazan product. This eliminates the harsh DMSO solubilization step, preserving the cellular monolayer architecture for concurrent microscopic evaluation of the RSV-induced cytopathic effect[4].

References

  • Qian, W., et al. (2022). "Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde". Frontiers in Microbiology.
  • Tsai, K. D., et al. (2016). "Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells". Food & Nutrition Research.
  • ChemFaces. (2009). "4-Methoxycinnamaldehyde - Biological Activity and Targets". ChemFaces.
  • CymitQuimica. (2024). "CAS 1504-74-1: 2-Methoxycinnamaldehyde". CymitQuimica.

Sources

Exploratory

Discovery, Isolation, and Pharmacological Characterization of o-Methoxycinnamaldehyde (OMCA) from Cinnamomum Species

Executive Summary o-Methoxycinnamaldehyde (OMCA) is a naturally occurring phenylpropanoid isolated primarily from the bark of Cinnamomum cassia and Cinnamomum verum[1]. While trans-cinnamaldehyde is the most abundant vol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Methoxycinnamaldehyde (OMCA) is a naturally occurring phenylpropanoid isolated primarily from the bark of Cinnamomum cassia and Cinnamomum verum[1]. While trans-cinnamaldehyde is the most abundant volatile component in cinnamon, OMCA has recently emerged as a highly potent, low-abundance bioactive molecule. This whitepaper provides a comprehensive, self-validating technical guide on the extraction, chromatographic isolation, analytical characterization, and pharmacological mechanisms of OMCA, designed for researchers and drug development professionals.

Extraction & Isolation Methodology

The isolation of minor phenylpropanoids from complex botanical matrices requires a strategic approach to solvent polarity and extraction thermodynamics. Traditional hydrodistillation often leads to thermal degradation or incomplete extraction of heavier aldehydes. To achieve high-yield recovery of OMCA, Accelerated Solvent Extraction (ASE) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard[2].

Causality of Experimental Choices
  • Sequential Extraction: By utilizing a non-polar to polar solvent gradient (Dichloromethane

    
     Ethyl Acetate 
    
    
    
    Ethanol
    
    
    Methanol), we systematically strip the botanical matrix. Dichloromethane (DCM) possesses the optimal dipole moment to selectively partition semi-volatile phenylpropanoids like OMCA away from the highly polar tannins, mucilages, and glycosides present in the bark[2].
  • Diatomaceous Earth Matrix: Mixing the pulverized bark with diatomaceous earth prevents solvent channeling under high pressure, ensuring a uniform extraction bed and maximizing solvent-to-analyte contact.

Protocol 1: ASE and Prep-HPLC Isolation Workflow
  • Sample Preparation: Pulverize dried Cinnamomum cassia bark and sieve through a 40-mesh screen to maximize surface area. Mix 4.0 g of the powder with diatomaceous earth in a 4:1 ratio.

  • Accelerated Solvent Extraction (ASE): Load the mixture into a Dionex ASE 350 extraction cell. Extract using Dichloromethane (DCM) at 100°C and 1500 psi for 5 minutes (static time) across 2 cycles[2].

  • Concentration: Collect the DCM fraction and concentrate it under reduced pressure at 45°C using a rotary evaporator to yield the crude lipophilic extract.

  • Preparative HPLC Purification: Resuspend the crude extract in a minimal volume of methanol. Inject onto a Prep-HPLC system equipped with a C18 reverse-phase column (e.g., 5 µm, 10 × 250 mm). Elute using a gradient of water and methanol containing 0.1% formic acid (to suppress the ionization of co-extracted phenolic hydroxyls). Collect the fraction corresponding to the OMCA peak, monitored via a Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Validation: Lyophilize the collected fraction. The protocol is self-validating: the sequential ASE prevents the co-extraction of heavy polymeric compounds that would foul the HPLC column, while subsequent GC-MS provides orthogonal confirmation of purity.

G Bark Cinnamomum cassia Bark (Pulverization & Sieving) ASE Accelerated Solvent Extraction (DCM, 100°C, 1500 psi) Bark->ASE Filter Filtration & Concentration (Rotary Evaporator) ASE->Filter Prep Preparative HPLC (C18 Column, Gradient Elution) Filter->Prep GCMS GC-MS / NMR Validation (Target Purity >95%) Prep->GCMS

Workflow for the extraction and isolation of OMCA from Cinnamomum cassia bark.

Analytical Characterization

Precise analytical characterization is critical to differentiate OMCA from its structural isomers (e.g., trans-cinnamaldehyde, cis-2-methoxycinnamic acid). Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and semi-volatile essential oil components.

Protocol 2: GC-MS Characterization
  • Sample Preparation: Dissolve 1 mg of the purified OMCA fraction in 1 mL of HPLC-grade ethanol.

  • Chromatographic Separation: Inject 1.0 µL into a GC-MS system equipped with an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl methyl siloxane stationary phase provides optimal

    
     interactions with the aromatic ring of OMCA, ensuring sharp peak symmetry and baseline resolution from highly abundant co-eluting terpenes[3].
    
  • Temperature Program: Set the injector to 250°C. Hold the oven at 50°C for 3 min, ramp at 5°C/min to 150°C, then 10°C/min to 300°C.

  • Mass Spectrometry: Operate the MS in electron impact (EI) mode at 70 eV. Scan from m/z 40 to 350.

  • Identification: Confirm identity by comparing the Kovats retention index and fragmentation pattern against the NIST spectral database.

Table 1: Analytical Characterization Data of OMCA
ParameterValue / Description
Chemical Name o-Methoxycinnamaldehyde
CAS Registry Number 1504-74-1
Molecular Formula C10H10O2
Molecular Weight 162.19 g/mol
GC-MS Kovats Retention Index ~1487 - 1492 (HP-5MS Column)
Major MS Fragments (m/z) 162 [M+], 131, 119, 91[4]

Pharmacological Properties & Mechanisms of Action

OMCA has demonstrated a broad spectrum of pharmacological activities, making it a molecule of high interest for drug discovery, particularly in oncology and immunology.

Oncology: Apoptosis and Topoisomerase Inhibition

OMCA acts as a dual Topoisomerase I and II inhibitor, preventing DNA replication in rapidly dividing cells[5]. In human lung squamous cell carcinoma (NCI-H520) and adenocarcinoma (A549) cell lines, OMCA suppresses the NF-ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


B signaling pathway and induces lysosomal vacuolation[6]. This triggers a severe loss of mitochondrial membrane potential (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

), leading to the release of cytochrome c, the activation of caspase-3 and -9, and ultimately, apoptotic cell death[6].

G OMCA o-Methoxycinnamaldehyde (OMCA) Topo Topoisomerase I/II Inhibition OMCA->Topo NFkB NF-κB Pathway Suppression OMCA->NFkB Mito Mitochondrial Dysfunction (ΔΨm loss) OMCA->Mito Apoptosis Cancer Cell Apoptosis (e.g., A549, NCI-H520) Topo->Apoptosis NFkB->Apoptosis Caspase Caspase-3 & 9 Activation Mito->Caspase Caspase->Apoptosis

Molecular signaling pathways of OMCA inducing apoptosis in cancer cells.

Anti-Inflammatory and Antimicrobial Activity

In LPS and IFN-


 activated RAW 264.7 macrophages, OMCA significantly down-regulates the production of pro-inflammatory mediators, specifically nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-

)[2]. Furthermore, OMCA exhibits potent antifungal properties, completely inhibiting the growth of mycotoxin-producing fungi such as Aspergillus parasiticus and A. flavus at concentrations of 100 µg/mL, and inhibiting aflatoxin B1 production by over 90% at just 6.25 µg/mL[7].
Table 2: Pharmacological Activity (IC50 / MIC Values)
Target / Cell LineAssay / BiomarkerInhibitory Value
RAW 264.7 Macrophages Nitric Oxide (NO) inhibitionIC50: 5.7 ± 1.5 µg/mL[2]
RAW 264.7 Macrophages TNF-ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

inhibition
IC50: 12.6 ± 2.6 µg/mL[2]
NCI-H520 (Lung Squamous Cell) Cytotoxicity / ProliferationIC50: 12.11 µM
Aspergillus parasiticus Fungal Growth InhibitionMIC: 100 µg/mL[7]

Conclusion

The discovery and isolation of o-Methoxycinnamaldehyde from Cinnamomum cassia highlight the untapped therapeutic potential within traditional botanical matrices. By employing targeted, polarity-driven extraction techniques (ASE) and high-resolution chromatography (Prep-HPLC, GC-MS), researchers can isolate OMCA with high fidelity. Its multi-target pharmacological profile—spanning Topoisomerase I/II inhibition, NF-


B suppression, and potent anti-inflammatory action—positions OMCA as a highly promising lead compound for future antineoplastic and antimicrobial drug development.

References

  • Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. National Institutes of Health (NIH).[Link]

  • Cinnamomum cassia Presl: A Review of Its Traditional Uses, Phytochemistry, Pharmacology and Toxicology. MDPI.[Link]

  • Determining Odor-Active Compounds in a Commercial Sample of Cinnamomum cassia Essential Oil Using GC-MS and GC-O. Longdom Publishing.[Link]

  • Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. D-NB.[Link]

  • Accepted Manuscript - Anti-inflammatory activity of cinnamon extracts. RSC Publishing.[Link]

  • Seasonal Variation in Chemical Composition and Antioxidant and Antibacterial Activity of Essential Oil from Cinnamomum cassia Leaves. MDPI.[Link]

  • GC-MS Analysis of Aroma Compounds. Scribd.[Link]

Sources

Foundational

An In-Depth Technical Guide to (Z)-O-Methoxycinnamaldehyde

Abstract: This technical guide provides a comprehensive overview of (Z)-O-Methoxycinnamaldehyde, a distinct isomer of the o-methoxycinnamaldehyde family. Tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (Z)-O-Methoxycinnamaldehyde, a distinct isomer of the o-methoxycinnamaldehyde family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, and analytical characterization. We explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. The guide also briefly touches upon the potential applications and biological significance of cinnamaldehyde derivatives, supported by authoritative references and data-driven visualizations.

Introduction: Understanding the Structural Significance

Cinnamaldehyde and its derivatives are a well-established class of organic compounds found naturally, most notably in cinnamon bark. They form the basis for numerous applications, from flavorings to advanced pharmaceutical research. The molecule of interest, (Z)-O-Methoxycinnamaldehyde, possesses two key structural features that define its chemical personality:

  • The Ortho-Methoxy Group: A methoxy group (-OCH₃) is positioned at the ortho- (or 2-) position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and steric profile, impacting its reactivity and biological interactions compared to its para- or meta- counterparts.

  • The (Z)-Alkene Geometry: The 'Z' configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents on the carbon-carbon double bond are on the same side. This cis- a conformation creates a distinct three-dimensional shape compared to the more common (E)- or trans-isomer, which can lead to different binding affinities in biological systems.

This guide focuses specifically on this (Z)-isomer, providing the detailed technical information necessary for its accurate identification, synthesis, and utilization in a research context.

Chemical Identity and Core Identifiers

Precise identification is the cornerstone of any chemical research. (Z)-O-Methoxycinnamaldehyde is distinguished by a unique set of identifiers that ensure its unambiguous recognition in databases, publications, and regulatory documents. The primary CAS Registry Number for the (Z)-isomer is 76760-43-5 [1][2][3][4]. It is crucial not to confuse this with the CAS number for the (E)-isomer or the general o-Methoxycinnamaldehyde, which often refers to the (E)-isomer by default[5][6][7][8][9][10].

A summary of its key identifiers is presented below for rapid reference.

Identifier TypeValueSource
CAS Registry Number 76760-43-5 PubChem, NIST, FDA GSRS[2][3][4]
IUPAC Name (2Z)-3-(2-Methoxyphenyl)prop-2-enalPubChem, NIST[2][3]
Synonyms (Z)-2-Methoxycinnamaldehyde, cis-o-Methoxycinnamaldehyde, cis-2-MethoxycinnamaldehydeFDA GSRS, NIST[1][3]
Molecular Formula C₁₀H₁₀O₂PubChem[2]
InChI InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4-PubChem, NIST[2][3][4]
InChIKey KKVZAVRSVHUSPL-XQRVVYSFSA-NPubChem, NIST[2][3][4]
Canonical SMILES COC1=CC=CC=C1/C=C\C=OPubChem[2]
FDA UNII Y72G543414FDA GSRS[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are critical for its purification, handling, and structural confirmation.

PropertyValueSource / Method
Molecular Weight 162.19 g/mol PubChem[2][11]
Monoisotopic Mass 162.0681 DaPubChem[2]
Appearance Pale yellow crystals (estimated)The Good Scents Company (for (E)-isomer)[12]
Boiling Point 160-161 °C at 12 mmHg (for (E)-isomer)The Good Scents Company[12]
Melting Point 44-48 °C (for (E)-isomer)The Good Scents Company[12]
Kovats Retention Index 1463.1 (Semi-standard non-polar column)NIST[3]

Note: Experimental physical properties like melting and boiling points are more readily available for the more common (E)-isomer and are provided here for estimation. The (Z)-isomer's properties are expected to be similar but not identical.

Synthesis and Analytical Workflow

The synthesis of o-methoxycinnamaldehyde typically proceeds via a Claisen-Schmidt condensation reaction between o-methoxybenzaldehyde and acetaldehyde in the presence of a base[9][13][14]. The formation of the (Z)- vs (E)-isomer is highly dependent on reaction conditions such as temperature and the choice of catalyst. Synthesis of the pure (Z)-isomer often requires specialized photochemical or catalytic methods, followed by careful purification.

Below is a generalized workflow representing the logical steps from synthesis to validated product.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_validation Analytical Validation reagents o-Methoxybenzaldehyde + Acetaldehyde reaction Base-Catalyzed Condensation (e.g., NaOH/EtOH) reagents->reaction 1. React crude Crude Product ((Z)/(E) Mixture) reaction->crude 2. Quench & Extract purify Column Chromatography or Fractional Distillation crude->purify 3. Separate Isomers isolated Isolated (Z)-Isomer purify->isolated nmr 1H & 13C NMR isolated->nmr Confirm Structure & Geometry ms Mass Spectrometry (MS) isolated->ms Confirm Mass ftir FT-IR Spectroscopy isolated->ftir Confirm Functional Groups validated Validated Pure (Z)-O-Methoxycinnamaldehyde nmr->validated ms->validated ftir->validated

Caption: Logical workflow for the synthesis and validation of (Z)-O-Methoxycinnamaldehyde.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is an adaptation of the general Claisen-Schmidt condensation, which typically yields the (E)-isomer as the major product. Achieving a high yield of the (Z)-isomer would require specific modifications not detailed in general literature.

  • Reaction Setup: In a round-bottom flask cooled to 0-5°C in an ice bath, dissolve o-methoxybenzaldehyde in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred solution. Maintaining a low temperature is critical to control the reaction rate and potentially influence isomer ratios[15].

  • Acetaldehyde Addition: Add acetaldehyde dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction at low temperature for several hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil, containing a mixture of (Z) and (E) isomers, must be purified, typically via silica gel column chromatography.

Analytical Characterization: The Self-Validating System

The identity and purity of the isolated (Z)-isomer must be confirmed through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: This is the most crucial technique for distinguishing (Z) and (E) isomers. The coupling constant (J-value) between the two vinyl protons on the C=C double bond is diagnostic. For the (Z)-isomer, the J-value is typically smaller (around 11-12 Hz) compared to the (E)-isomer (around 15-16 Hz) due to the cis relationship.

  • ¹³C NMR Spectroscopy: Provides a carbon fingerprint of the molecule, confirming the presence of 10 unique carbon atoms in the expected chemical shift regions.

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) will confirm the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 162, corresponding to the formula C₁₀H₁₀O₂[2].

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the key functional groups: a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹) and a C=C stretch for the alkene (around 1600-1650 cm⁻¹).

Applications in Research and Drug Development

While specific research on the (Z)-isomer is less common than its (E)-counterpart, o-methoxycinnamaldehyde, in general, has garnered significant interest for its biological activities. It is a natural compound that can be isolated from plants like Cinnamomum cassia[16].

Studies on o-methoxycinnamaldehyde (often the (E)-isomer) have demonstrated a range of effects relevant to drug development, including:

  • Antitumor Effects: It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting signaling pathways like NF-κB and causing mitochondrial dysfunction[16].

  • Anti-inflammatory Activity: The compound can reduce the production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases[10].

The unique stereochemistry of the (Z)-isomer could lead to novel biological activities or improved potency compared to the (E)-isomer, making it a compelling target for synthesis and screening in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, (Z)-O-Methoxycinnamaldehyde should be handled with appropriate care.

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The (E)-isomer is classified as a skin, eye, and respiratory irritant[10].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. Aldehydes can be prone to oxidation over time.

References

  • FDA Global Substance Registration System. O-METHOXYCINNAMALDEHYDE, (Z)-. [Link][1]

  • PubChem. O-Methoxycinnamaldehyde, (Z)- | C10H10O2 | CID 25021887. [Link][2]

  • NIST Chemistry WebBook. (Z)-2-Methoxycinnamaldehyde. [Link][3]

  • Pharmaffiliates. CAS No : 1504-74-1| Chemical Name : o-Methoxycinnamaldehyde. [Link][5]

  • NIST Chemistry WebBook. (Z)-2-Methoxycinnamaldehyde. [Link][4]

  • The Good Scents Company. ortho-methoxycinnamaldehyde, 1504-74-1. [Link][12]

  • PubChem. O-Methoxycinnamaldehyde, (E)- | C10H10O2 | CID 641298. [Link][6]

  • FDA Global Substance Registration System. O-METHOXYCINNAMALDEHYDE, (Z)-. [Link][11]

  • Health Canada. Chemical Substance - 2-Methoxycinnamaldehyde. [Link][17]

  • NIST Chemistry WebBook. 2-Propenal, 3-(2-methoxyphenyl)-. [Link][8]

  • Google Patents. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like. [15]

  • CAS Common Chemistry. 4-Methylcinnamaldehyde. [Link][18]

Sources

Exploratory

Comprehensive Technical Guide on the Physical Properties and Characterization of (Z)-O-Methoxycinnamaldehyde

Executive Summary (Z)-O-Methoxycinnamaldehyde (also known as cis-2-methoxycinnamaldehyde) is a specific stereoisomer of the naturally occurring fragrance and flavoring agent, ortho-methoxycinnamaldehyde. While its trans-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-O-Methoxycinnamaldehyde (also known as cis-2-methoxycinnamaldehyde) is a specific stereoisomer of the naturally occurring fragrance and flavoring agent, ortho-methoxycinnamaldehyde. While its trans-counterpart (the (E)-isomer) is widely characterized and commercially abundant, the (Z)-isomer presents distinct physical properties due to its altered molecular geometry. This whitepaper provides an in-depth analysis of its physical properties—specifically melting point and boiling point—and details the self-validating experimental protocols required for its accurate isolation and thermal characterization.

Chemical Identity & Structural Mechanics

  • IUPAC Name : (Z)-3-(2-methoxyphenyl)prop-2-enal[1]

  • CAS Registry Number : 76760-43-5[2]

  • Molecular Formula : C10H10O2[2]

  • Molecular Weight : 162.18 g/mol [1]

Mechanistic Insight : The physical properties of cinnamaldehyde derivatives are heavily dictated by their stereochemistry. In the predominant (E)-isomer, the trans-configuration allows for a highly planar molecular geometry, facilitating efficient intermolecular stacking and stronger van der Waals forces within the crystal lattice. Conversely, the (Z)-configuration introduces a severe steric clash between the ortho-methoxy group and the aldehyde moiety across the cis-double bond. This steric hindrance forces the molecule out of planarity, disrupting crystal lattice formation and significantly lowering the thermal energy required for phase transitions.

Physical Properties: A Comparative Analysis

Because the (Z)-isomer is typically generated synthetically via photoisomerization and is prone to reverting to the more thermodynamically stable (E)-isomer, empirical data is often supplemented by advanced thermodynamic calculations (e.g., the Joback method). The table below contrasts the calculated properties of the (Z)-isomer[3] () with the experimental properties of the predominant (E)-isomer[4],[5] ().

Property(Z)-o-Methoxycinnamaldehyde (CAS 76760-43-5)(E)-o-Methoxycinnamaldehyde (CAS 1504-74-1)
Molecular Weight 162.18 g/mol [1]162.19 g/mol [4]
Melting Point ~27.4 °C (300.55 K) Calculated[3]44.0 - 48.0 °C Experimental[4]
Boiling Point ~261.9 °C (535.10 K) Calculated[3]160 - 161 °C at 12 mmHg[5]
Physical State (20°C) Liquid / Semi-solidYellow crystalline solid[5]
Flash Point N/A133.89 °C[6]

Table 1: Comparative physical properties of o-methoxycinnamaldehyde stereoisomers.

Experimental Methodologies for Characterization

To accurately determine the physical properties of (Z)-o-methoxycinnamaldehyde, researchers must employ specialized techniques that account for its low melting point and thermal instability.

Protocol 1: Synthesis via Photoisomerization

Causality: The (Z)-isomer must be synthesized from the (E)-isomer using UV light. A Pyrex filter is utilized to block deep UV (< 280 nm), which would otherwise cause unwanted [2+2] cycloadditions or polymerization. Nitrogen purging is critical to prevent the formation of epoxides via singlet oxygen interactions.

  • Dissolve pure (E)-o-methoxycinnamaldehyde in a non-polar solvent (e.g., hexane) to a concentration of 0.01 M.

  • Purge the solution with dry Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter for 2-4 hours at ambient temperature.

  • Self-Validation Step : Extract a 10 µL aliquot every 30 minutes and analyze via HPLC (C18 column, 70:30 Acetonitrile:Water). The system is validated when the E/Z ratio plateaus, confirming the photostationary state has been reached.

  • Evaporate the solvent under reduced pressure and isolate the (Z)-isomer using preparative column chromatography (silica gel, hexane/ethyl acetate).

Protocol 2: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Standard capillary melting point apparatuses are unreliable for compounds melting near room temperature (~27 °C) due to slow thermal transfer and visual ambiguity. DSC provides a precise, quantifiable endothermic phase transition.

  • Accurately weigh 2-5 mg of the isolated (Z)-isomer into an aluminum DSC pan and seal it with a crimper.

  • Prepare a matching empty sealed aluminum pan to serve as the reference.

  • Self-Validation Step : Prior to sample analysis, run a high-purity reference standard with a similar melting point (e.g., Diphenyl ether, MP 26.8 °C). If the reference onset deviates by >0.5 °C, recalibrate the instrument's thermal resistance and heat capacity.

  • Equilibrate the DSC cell to -20 °C under a continuous flow of dry nitrogen (50 mL/min).

  • Heat the sample from -20 °C to 60 °C at a controlled scanning rate of 5 °C/min.

  • Record the thermogram and determine the melting point from the extrapolated onset temperature of the endothermic peak.

Protocol 3: Boiling Point Determination via Vacuum Micro-Distillation

Causality: α,β-unsaturated aldehydes like cinnamaldehyde are highly prone to thermal degradation, oxidation, and polymerization at their atmospheric boiling points (>250 °C). Vacuum distillation lowers the boiling point into a safe thermal window.

  • Transfer 5 mL of the liquid (Z)-isomer into a 10 mL round-bottom flask equipped with a micro-distillation head and a short-path condenser.

  • Connect the system to a high-vacuum pump equipped with a digital pressure gauge and a cold trap.

  • Self-Validation Step : Distill a reference compound of known boiling point (e.g., Benzyl alcohol) under the exact same vacuum (12 mmHg). Compare the observed boiling point to literature values to validate the integrity of the pressure gauge and thermal gradient.

  • Reduce the system pressure to exactly 12 mmHg.

  • Gradually heat the flask using a temperature-controlled oil bath while stirring magnetically to prevent bumping.

  • Record the vapor temperature when a steady reflux ring reaches the thermometer bulb and the first drops of distillate are collected.

Process Visualization

Isomerization_Workflow E_Isomer (E)-o-Methoxycinnamaldehyde Solid (MP: 44-48°C) UV UV Irradiation (λ > 280 nm) N2 Purged Solvent E_Isomer->UV Photochemical Excitation Z_Isomer (Z)-o-Methoxycinnamaldehyde Liquid (MP: ~27°C) UV->Z_Isomer cis-trans Isomerization Validation Property Validation (DSC & Vacuum Distillation) Z_Isomer->Validation Thermal Analysis

Figure 1: Photoisomerization workflow of (E)- to (Z)-o-methoxycinnamaldehyde and validation.

References

  • Title : O-Methoxycinnamaldehyde, (Z)- | CID 25021887 Source : PubChem URL :[Link]

  • Title : (Z)-2-Methoxycinnamaldehyde (CAS 76760-43-5) Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

  • Title : Chemical Properties of (Z)-2-Methoxycinnamaldehyde Source : Cheméo URL :[Link]

  • Title : 2'-Methoxycinnamaldehyde Properties Source : EPA CompTox Chemicals Dashboard URL :[Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of (Z)-O-Methoxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The majority of the currently available scientific literature on o-methoxycinnamaldehyde (2-methoxycinnamaldehyde or 2-MCA) does not specify the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the currently available scientific literature on o-methoxycinnamaldehyde (2-methoxycinnamaldehyde or 2-MCA) does not specify the geometric isomer ((Z) or (E)) used in the described studies. This guide synthesizes the existing data on o-methoxycinnamaldehyde, highlighting its therapeutic potential. It is crucial for future research to delineate the specific activities of the (Z)-isomer to build upon the promising findings presented herein.

Introduction: Unveiling the Therapeutic Promise of a Cinnamic Aldehyde Derivative

(Z)-O-Methoxycinnamaldehyde, a derivative of the well-known natural compound cinnamaldehyde found in cinnamon, is emerging as a molecule of significant interest in the landscape of therapeutic development.[1][2] While its parent compound has a long history in traditional medicine, the introduction of a methoxy group at the ortho position of the phenyl ring presents a unique pharmacological profile. This guide provides a comprehensive technical overview of the current understanding of o-methoxycinnamaldehyde's therapeutic applications, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present available quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising compound.

I. Anti-Inflammatory Applications: Quelling the Fire of Chronic Disease

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. o-Methoxycinnamaldehyde has demonstrated potent anti-inflammatory effects, suggesting its potential in treating a range of inflammatory conditions.[1]

A. Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory prowess of o-methoxycinnamaldehyde appears to be rooted in its ability to modulate key signaling pathways that orchestrate the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

o-Methoxycinnamaldehyde has been shown to inhibit the transcriptional activity of NF-κB induced by lipopolysaccharide (LPS).[1][3] This inhibition is crucial in halting the inflammatory cascade at an early stage.

Furthermore, recent studies have elucidated the role of the NRF2 pathway in the anti-inflammatory action of o-methoxycinnamaldehyde. It has been shown to activate the NRF2 pathway, which in turn enhances autophagy flux, leading to a reduction in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) in macrophages.[4]

Signaling Pathway: Anti-Inflammatory Action of o-Methoxycinnamaldehyde

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Pro_inflammatory_Cytokines Upregulation MCA (Z)-O-Methoxycinnamaldehyde MCA->NFkB Inhibition NRF2 NRF2 MCA->NRF2 Activation Autophagy Autophagy Flux NRF2->Autophagy Enhancement Autophagy->Pro_inflammatory_Cytokines Downregulation

Caption: Inhibition of NF-κB and activation of NRF2-mediated autophagy by o-methoxycinnamaldehyde.

B. Quantitative Data: Gauging the Anti-Inflammatory Potency

The following table summarizes the key quantitative data on the anti-inflammatory effects of o-methoxycinnamaldehyde.

Parameter Cell Line Activator IC50 Value (µM) Reference
NF-κB InhibitionRAW 264.7 MacrophagesLPS31[1][3]
Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesLPS35 ± 9[5]
TNF-α InhibitionRAW 264.7 MacrophagesLPS78 ± 16[5]
C. Experimental Protocol: In Vitro NF-κB Reporter Assay

This protocol details a method to quantify the inhibitory effect of (Z)-O-Methoxycinnamaldehyde on NF-κB transcriptional activity in macrophages.

1. Cell Culture and Transfection:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stably transfect the cells with a reporter plasmid containing multiple NF-κB binding sites upstream of a secreted alkaline phosphatase (SEAP) reporter gene.

  • Select and maintain a stable cell line expressing the NF-κB reporter construct.

2. Compound Treatment:

  • Seed the stable reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of (Z)-O-Methoxycinnamaldehyde in DMSO.

  • Treat the cells with varying concentrations of (Z)-O-Methoxycinnamaldehyde (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

3. LPS Stimulation:

  • After the pre-treatment period, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NF-κB activation.

4. SEAP Activity Measurement:

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Heat-inactivate endogenous alkaline phosphatase activity by incubating the supernatant at 65°C for 30 minutes.

  • Measure SEAP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Read the absorbance at 405 nm.

5. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of (Z)-O-Methoxycinnamaldehyde compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

II. Anticancer Applications: A Multi-pronged Attack on Malignancy

o-Methoxycinnamaldehyde has emerged as a promising candidate for anticancer therapy, exhibiting cytotoxic and antiproliferative effects across various cancer cell lines.[6][7][8][9]

A. Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer activity of o-methoxycinnamaldehyde is multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation.

  • Induction of Apoptosis: o-Methoxycinnamaldehyde has been shown to induce apoptosis in cancer cells through the mitochondrial death pathway.[8][9] This involves the loss of mitochondrial membrane potential and the activation of caspases, which are key executioners of apoptosis.[8][9]

  • Inhibition of Topoisomerases: A significant finding is the ability of o-methoxycinnamaldehyde to inhibit both topoisomerase I and II.[6][8][9] These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.

  • Lysosomal Vacuolation: The compound also induces lysosomal vacuolation, which can contribute to cytotoxicity in cancer cells.[6][8][9]

Experimental Workflow: Assessing Anticancer Activity of o-Methoxycinnamaldehyde

anticancer_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., COLO 205, Hep 3B) MTT_Assay MTT Assay for Cell Viability Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Lines->Apoptosis_Assay Topoisomerase_Assay Topoisomerase I/II Inhibition Assay Cell_Lines->Topoisomerase_Assay Xenograft_Model Nude Mice Xenograft Model MTT_Assay->Xenograft_Model Promising Results Lead to Treatment Treatment with (Z)-O-Methoxycinnamaldehyde Xenograft_Model->Treatment Tumor_Measurement Tumor Volume and Weight Measurement Treatment->Tumor_Measurement

Caption: A streamlined workflow for evaluating the anticancer potential of o-methoxycinnamaldehyde.

B. Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values of o-methoxycinnamaldehyde in various cancer cell lines.

Cancer Cell Line Cell Type IC50 Value (µM) Reference
COLO 205Human Colorectal AdenocarcinomaNot explicitly stated, but showed dose-dependent inhibition[8][9]
Hep 3BHuman Hepatocellular CarcinomaNot explicitly stated, but showed dose-dependent inhibition[6]
SK-Hep-1Human Hepatocellular Carcinoma25.72 (48h incubation)[10]
A549Human Lung AdenocarcinomaShowed antiproliferative effects[7]
NCI-H520Human Lung Squamous Cell CarcinomaShowed antiproliferative effects[7]
C. Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of (Z)-O-Methoxycinnamaldehyde on cancer cells.

1. Cell Seeding:

  • Seed cancer cells (e.g., COLO 205) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of (Z)-O-Methoxycinnamaldehyde in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

3. MTT Reagent Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting cell viability against the log of the compound concentration.

III. Neuroprotective Applications: Shielding the Nervous System from Damage

Emerging evidence suggests that cinnamaldehyde and its derivatives, including o-methoxycinnamaldehyde, possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases and brain injury.[11][12][13]

A. Mechanism of Action: Combating Neuroinflammation and Oxidative Stress

The neuroprotective effects of cinnamaldehyde derivatives are attributed to their ability to mitigate neuroinflammation and oxidative stress, two key drivers of neuronal damage.

  • Anti-Neuroinflammatory Effects: Similar to its peripheral anti-inflammatory actions, o-methoxycinnamaldehyde is believed to suppress neuroinflammation by inhibiting the NF-κB and TLR4 signaling pathways in the central nervous system.[11][14] This leads to a reduction in the production of neurotoxic pro-inflammatory cytokines.

  • Antioxidant Activity: Cinnamaldehyde derivatives can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of protective antioxidant enzymes.[2] This helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

  • Modulation of Autophagy: In models of Parkinson's disease, cinnamaldehyde has been shown to protect dopaminergic neurons by inhibiting dysregulated autophagy.[13]

Logical Relationship: Neuroprotective Mechanisms of o-Methoxycinnamaldehyde

neuroprotective_mechanisms MCA (Z)-O-Methoxycinnamaldehyde Neuroinflammation Neuroinflammation MCA->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress MCA->Oxidative_Stress Reduces Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Leads to Oxidative_Stress->Neuronal_Damage Leads to

Caption: o-Methoxycinnamaldehyde protects against neuronal damage by targeting neuroinflammation and oxidative stress.

B. In Vivo Evidence: Studies in Animal Models

While specific in vivo data for (Z)-O-Methoxycinnamaldehyde is limited, studies on cinnamaldehyde provide a strong rationale for its investigation. In a rat model of traumatic brain injury, cinnamaldehyde demonstrated neuroprotective effects by reducing neutrophil recruitment, suppressing reactive oxygen species, and decreasing histological damage.[15] In a mouse model of Parkinson's disease, cinnamaldehyde protected dopaminergic neurons from MPTP-induced cell death.[13]

C. Experimental Protocol: In Vivo Model of Traumatic Brain Injury

This protocol describes a weight-drop model of traumatic brain injury (TBI) in rats to evaluate the neuroprotective effects of (Z)-O-Methoxycinnamaldehyde.

1. Animal Model:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Perform a craniotomy to expose the brain.

  • Induce TBI using a controlled weight-drop device onto the exposed dura.

2. Compound Administration:

  • Prepare a solution of (Z)-O-Methoxycinnamaldehyde in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Administer the compound intraperitoneally at a predetermined dose (e.g., 50 mg/kg) at a specific time point relative to the injury (e.g., 30 minutes post-TBI).

  • Include a vehicle control group and a sham-operated group.

3. Neurological and Behavioral Assessment:

  • At 24 hours post-TBI, assess neurological deficits using a standardized scoring system (e.g., Neurological Severity Score).

  • Evaluate motor function using tests such as the rotarod test or beam walk test.

4. Histological and Biochemical Analysis:

  • At a predetermined time point (e.g., 48 hours post-TBI), euthanize the animals and perfuse the brains.

  • Collect brain tissue for histological analysis (e.g., H&E staining to assess tissue damage, Fluoro-Jade staining for degenerating neurons).

  • Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde levels) and inflammation (e.g., cytokine levels via ELISA).

5. Data Analysis:

  • Compare the neurological scores, behavioral outcomes, and histological/biochemical markers between the treatment group and the vehicle control group using appropriate statistical tests.

Conclusion and Future Directions

The available scientific evidence strongly suggests that o-methoxycinnamaldehyde is a compound with significant therapeutic potential across a spectrum of diseases driven by inflammation, uncontrolled cell proliferation, and neuronal damage. Its ability to modulate multiple key signaling pathways, including NF-κB and NRF2, underscores its promise as a multi-target therapeutic agent.

However, a critical gap in the current knowledge is the lack of studies specifically investigating the (Z)-isomer of o-methoxycinnamaldehyde. Future research must prioritize the following:

  • Stereospecific Synthesis and Characterization: Development of robust methods for the synthesis and purification of the (Z)-isomer is essential.

  • Comparative Efficacy Studies: Head-to-head comparisons of the biological activities of the (Z) and (E) isomers are needed to determine if one isomer possesses superior therapeutic properties.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways specifically modulated by the (Z)-isomer.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of (Z)-O-Methoxycinnamaldehyde.

Addressing these research questions will be pivotal in translating the promising preclinical findings of o-methoxycinnamaldehyde into novel and effective therapies for a range of challenging diseases.

References

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Spandidos Publications. (2024). Available at: [Link]

  • NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. BMB Reports. (2022). Available at: [Link]

  • Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. PMC. (2019). Available at: [Link]

  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI. (2023). Available at: [Link]

  • Cinnamaldehyde protects against oxidative stress and inhibits the TNF‑α‑induced inflammatory response in human umbilical vein endothelial cells. Spandidos Publications. (2020). Available at: [Link]

  • Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. PMC. (2020). Available at: [Link]

  • View of Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Food & Nutrition Research. (2016). Available at: [Link]

  • Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. PMC. (2016). Available at: [Link]

  • Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. PubMed. (2019). Available at: [Link]

  • 2′-Hydroxycinnamaldehyde, a Natural Product from Cinnamon, Alleviates Ischemia/Reperfusion-Induced Microvascular Dysfunction and Oxidative Damage in Rats by Upregulating Cytosolic BAG3 and Nrf2/HO-1. MDPI. (2024). Available at: [Link]

  • trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation. PMC. (2017). Available at: [Link]

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). ResearchGate. (2025). Available at: [Link]

  • Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia. PMC. (2014). Available at: [Link]

  • Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. R Discovery. (2020). Available at: [Link]

  • The Synthesis of Methoxy- and Hydroxy-Substituted Cinnamaldehydes and Their Corresponding Epoxides. II. The Epoxides. R Discovery. (1979). Available at: [Link]

  • Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia. PubMed. (2004). Available at: [Link]

  • The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease. PMC. (2018). Available at: [Link]

  • (PDF) The Protective Effects of 2-Methoxycinnamaldehyde Derived from Cinnamomum cassia on Warm Hepatic Ischemia Reperfusion Injury in the Rat Model. ResearchGate. (2019). Available at: [Link]

  • O-Methoxycinnamaldehyde, (Z)-. PubChem. Available at: [Link]

  • The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β. PMC. (2017). Available at: [Link]

  • Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. PubMed. (1992). Available at: [Link]

  • O-METHOXYCINNAMALDEHYDE, (Z)-. gsrs. Available at: [Link]

  • Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. MDPI. (2024). Available at: [Link]

  • Neuroprotective Effect of Cinnamaldehyde on Secondary Brain Injury After Traumatic Brain Injury in a Rat Model. PubMed. (2021). Available at: [Link]

  • Determination of E / Z isomers: A Step-by-Step Guide. iOrgChem. (2024). Available at: [Link]

  • Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. LinkedIn. (2023). Available at: [Link]

  • Neuroprotective Effect of Cinnamaldehyde on The Secondary Brain Injury Seen After Traumatic Brain Injury in a Rat Model. ResearchGate. (2021). Available at: [Link]

  • (Z)-2-Methoxycinnamaldehyde. NIST WebBook. Available at: [Link]

  • Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - Identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. ResearchGate. (2015). Available at: [Link]

  • O-METHOXYCINNAMALDEHYDE. FEMA. Available at: [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. (2025). Available at: [Link]

  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. PMC. (2020). Available at: [Link]

  • Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis. Frontiers. (2025). Available at: [Link]

  • Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water. Google Patents.

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of (Z)-O-Methoxycinnamaldehyde

Executive Summary (Z)-O-Methoxycinnamaldehyde (OMCA or 2-MCA) is a naturally occurring bioactive phenylpropanoid isolated primarily from the bark of Cinnamomum cassia and Cinnamomum verum. With a molecular weight of 162....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-O-Methoxycinnamaldehyde (OMCA or 2-MCA) is a naturally occurring bioactive phenylpropanoid isolated primarily from the bark of Cinnamomum cassia and Cinnamomum verum. With a molecular weight of 162.18 g/mol , OMCA has emerged as a highly versatile molecule in preclinical drug discovery. This technical guide synthesizes the current literature on OMCA, detailing its pharmacokinetic fate, pleiotropic pharmacodynamics—spanning antineoplastic, immunomodulatory, and antimicrobial effects—and the standardized experimental workflows required to evaluate its efficacy.

Pharmacokinetics: Biotransformation & Clearance

Understanding the metabolic fate of OMCA is critical for predicting its in vivo efficacy and safety profile. In mammalian models, OMCA undergoes rapid and extensive hepatic biotransformation.

Following intragastric administration, the primary metabolic pathway involves the1 (C6-C3 acids)[1]. These intermediates are subsequently conjugated with glycine to increase hydrophilicity. Notably, research indicates an absence of glutathione conjugation, suggesting that OMCA does not form highly reactive electrophilic intermediates that typically cause hepatotoxicity. The resulting metabolites are rapidly cleared, with >90% urinary excretion occurring within 24 hours[1].

Metabolism OMCA (Z)-O-Methoxycinnamaldehyde (OMCA) Oxidation Hepatic Oxidation (Major Pathway) OMCA->Oxidation Demethylation O-Demethylation (Minor Pathway) OMCA->Demethylation C6C3 Cinnamic & Phenylpropionic Acids (C6-C3) Oxidation->C6C3 Glycine Glycine Conjugation C6C3->Glycine Urine Rapid Urinary Excretion (>90% in 24h) Glycine->Urine

Metabolic biotransformation and excretion pathway of OMCA.

Molecular Pharmacology & Therapeutic Modalities

Antineoplastic Mechanisms in Carcinoma

OMCA exhibits profound antiproliferative effects, particularly in human lung squamous cell carcinoma (e.g., NCI-H520) and A549 cell lines. The mechanistic basis of this cytotoxicity is the dual disruption of nuclear and mitochondrial integrity. OMCA directly 2[2]. This enzymatic blockade prevents DNA supercoil relaxation during replication, leading to catastrophic DNA damage. Concurrently, OMCA induces mitochondrial membrane depolarization, triggering the release of cytochrome c and the subsequent activation of the caspase-3/9 apoptotic cascade[3].

Signaling OMCA OMCA (2-MCA) Topo Topoisomerase I/II Inhibition OMCA->Topo NFkB NF-κB Pathway Downregulation OMCA->NFkB Mito Mitochondrial Dysfunction OMCA->Mito CellCycle p21/p27 Upregulation Cyclin D1/D3 Down OMCA->CellCycle Apoptosis DNA Damage & Cell Apoptosis Topo->Apoptosis NFkB->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis CellCycle->Apoptosis

OMCA-induced apoptotic signaling and cell cycle arrest in carcinoma cells.

Immunomodulation via T-Lymphocyte Suppression

Recent neuroimmunology literature highlights OMCA as a potent immunosuppressant capable of crossing the blood-brain barrier. In murine models, OMCA4 by destabilizing NFAT (Nuclear Factor of Activated T-cells) mRNA in T lymphocytes[4]. This destabilization effectively halts the transcription of pro-inflammatory cytokines, including IL-2 and TNF-α, mitigating systemic and neuro-inflammation.

Antimicrobial & Anti-Mycotoxigenic Activity

OMCA demonstrates high-affinity inhibition of mycotoxin-producing fungi and dermatophytes. It completely5 such as Aspergillus parasiticus and A. flavus at concentrations of 100 μg/mL[5]. More importantly, it suppresses the biosynthesis of aflatoxin B1 by >90% at sub-lethal concentrations (6.25 μg/mL), indicating a specific disruption of secondary metabolite pathways rather than mere fungicidal action.

Drug-Drug Interaction Potential (CYP450 Profiling)

OMCA is a selective modulator of hepatic cytochrome P450 enzymes. In vitro assays utilizing rat liver microsomes reveal that OMCA is a 6 and a mixed-type inhibitor against CYP2E1[6]. This necessitates careful pharmacokinetic modeling when OMCA is co-administered with narrow-therapeutic-index drugs metabolized by these isoforms (e.g., theophylline or acetaminophen).

Quantitative Pharmacological Data

Table 1: Key Pharmacological Metrics of OMCA

Target / OrganismBiological Activity / AssayQuantitative MetricReference
CYP1A2 (Liver Microsomes)Phenacetin O-deethylation inhibitionKi = 13.7 μM (Competitive)[6]
CYP2E1 (Liver Microsomes)4-Nitrophenol 2-hydroxylation inhibitionKi = 6.3 μM (Mixed-type)[6]
Aspergillus parasiticus Fungal growth inhibitionMIC = 100 μg/mL[5]
Microsporum canis Dermatophyte growth inhibitionMIC = 3.12 - 6.25 μg/mL[5]
Aflatoxin B1 Production Mycotoxin suppression assay>90% inhibition at 6.25 μg/mL[5]
NCI-H520 (Lung Carcinoma)Cell proliferation inhibitionIC50 = 12.11 μM[3]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationales for key steps.

Protocol A: Cytochrome P450 (CYP1A2/CYP2E1) Inhibition Kinetics

Objective: To determine the inhibition constant (Ki) of OMCA on specific CYP isoforms. Self-Validating System: Includes a vehicle control (0% inhibition baseline) and a known positive control (Furafylline for CYP1A2) to validate the functional integrity of the microsomes.

  • Microsome Preparation: Thaw rat liver microsomes strictly on ice.

    • Causality: Cytochrome P450 enzymes are highly thermally sensitive; maintaining them at 0-4°C prevents premature degradation and loss of catalytic activity prior to the assay.

  • Substrate Incubation: Incubate 0.5 mg/mL microsomes with phenacetin (for CYP1A2) in the presence of varying OMCA concentrations (0–50 μM) in a 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Phenacetin is utilized as a highly specific probe substrate because its O-deethylation is exclusively catalyzed by CYP1A2, allowing for precise kinetic isolation from other microsomal cytochromes.

  • Reaction Initiation: Initiate the catalytic cycle by adding 1 mM NADPH.

    • Causality: NADPH serves as the essential electron donor required to reduce the heme iron in the CYP450 active site, a prerequisite for substrate oxidation.

  • Termination & Extraction: After exactly 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates the microsomal proteins, halting the reaction at a precise temporal endpoint, while the internal standard normalizes downstream extraction efficiency.

  • Quantification: Centrifuge at 10,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify acetaminophen formation.

Protocol B: Flow Cytometric Evaluation of OMCA-Induced Apoptosis

Objective: To quantify OMCA-driven apoptotic events in carcinoma cells. Self-Validating System: Requires unstained cells (autofluorescence control) and single-stained controls (compensation) to ensure accurate quadrant gating and eliminate spectral overlap.

  • Cell Treatment: Seed NCI-H520 cells at 1×10⁵ cells/well. Treat with OMCA (10–40 μM) for 48 hours.

  • Harvesting: Wash with PBS and detach cells using a mild Trypsin-EDTA solution (0.05%). Neutralize immediately with complete media.

    • Causality: Harsh or prolonged trypsinization can artificially degrade cell surface proteins and compromise membrane integrity, leading to false-positive Propidium Iodide (PI) staining.

  • Dual Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-probe mechanism allows high-resolution temporal mapping of the cell death cascade.

  • Flow Cytometry Analysis: Add 400 μL of binding buffer and analyze via flow cytometry within 1 hour.

    • Causality: Prolonged incubation post-staining leads to non-specific PI uptake in healthy cells and the degradation of the FITC fluorophore, skewing the apoptotic index.

References

  • "2-Methoxycinnamaldehyde (o-Methoxycinnamaldehyde) | Apoptosis Inducer". MedChemExpress. 3

  • National Center for Biotechnology Information. "O-Methoxycinnamaldehyde, (Z)- | C10H10O2 | CID 25021887 - PubChem". nih.gov. 7

  • Morozumi, S. "Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon". Appl Environ Microbiol. 1978. 5

  • "Metabolism of the cinnamon constituent o-methoxycinnamaldehyde in the rat". Xenobiotica. 1986. 1

  • "Identification of inhibitory component in cinnamon--O-methoxycinnamaldehyde inhibits CYP1A2 and CYP2E1-". Drug Metab Pharmacokinet. 2002. 6

  • "Cinnamomum verum-derived O-methoxycinnamaldehyde prevents lipopolysaccharide-induced depressive-like behavior in mice via NFAT mRNA stability in T lymphocytes". Phytomedicine. 2021. 4

  • "o-Methoxycinnamaldehyde | CAS:1504-74-1 | Manufacturer ChemFaces" (Citing Eur J Cancer Prev. 2017). chemfaces.com. 2

Sources

Foundational

O-Methoxycinnamaldehyde: A Technical Guide to its Antifungal Properties and Therapeutic Potential

Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Natural Compounds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Natural Compounds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing arsenal of antifungal drugs is limited, and many of these agents are associated with significant toxicity and drug interactions. This has spurred an urgent search for novel antifungal compounds with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents. O-Methoxycinnamaldehyde, a naturally occurring aromatic aldehyde found in the bark of cinnamon species such as Cinnamomum cassia, has emerged as a compound of interest due to its demonstrated antimicrobial properties.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of O-Methoxycinnamaldehyde, intended for researchers, scientists, and drug development professionals.

Antifungal Spectrum of O-Methoxycinnamaldehyde: Current Evidence

Research has established that O-Methoxycinnamaldehyde possesses notable antifungal activity against a range of fungi, particularly mycotoxin-producing molds and dermatophytes.

Activity Against Mycotoxin-Producing Fungi

O-Methoxycinnamaldehyde has been shown to completely inhibit the growth of several Aspergillus species, which are known for producing harmful mycotoxins in food and agricultural products.[2][3] Furthermore, it can suppress the production of these toxins at concentrations lower than those required for complete growth inhibition.[2][3]

Fungal SpeciesComplete Growth Inhibition Concentration (µg/mL)Mycotoxin Inhibition
Aspergillus parasiticus100[2][3]Aflatoxin B1 production inhibited by >90% at 6.25 µg/mL.[2][3]
Aspergillus flavus100[2][3]-
Aspergillus ochraceus200[2][3]Ochratoxin A production inhibited at 25 µg/mL.[2][3]
Aspergillus versicolor200[2][3]Sterigmatocystin production inhibited at 50 µg/mL.[2][3]
Potent Activity Against Dermatophytes

Dermatophytes are a group of fungi that cause superficial infections of the skin, hair, and nails in humans and animals.[4] O-Methoxycinnamaldehyde has demonstrated strong inhibitory effects against these fungi, suggesting its potential for topical applications.[2][3]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Microsporum canis3.12 - 6.25[2][3]

It is noteworthy that in the same study, O-Methoxycinnamaldehyde showed no antibacterial effect at concentrations as high as 50 µg/mL, indicating a degree of selectivity for fungal pathogens.[2][3]

The Antifungal Profile of Cinnamaldehyde: A Comparative Context

While specific data on the broader antifungal spectrum of O-Methoxycinnamaldehyde is limited, extensive research on its parent compound, cinnamaldehyde, provides a valuable comparative framework and suggests potential areas for further investigation. Cinnamaldehyde has demonstrated a wide range of antifungal activity against clinically important yeasts and molds.

Fungal SpeciesReported MIC Range (µg/mL)
Candida albicans51 - 125[5][6]
Non-albicans Candida species38.4 - 88[5]
Aspergillus fumigatus40 - 80[7]
Aspergillus niger-

The presence of the methoxy group on the phenyl ring of O-Methoxycinnamaldehyde may influence its antifungal activity relative to cinnamaldehyde, potentially altering its lipophilicity, electronic properties, and interaction with fungal targets. Further research is needed to directly compare the antifungal spectra of these two compounds.

Proposed Mechanism of Antifungal Action: Insights from Cinnamaldehyde Research

Detailed mechanistic studies specifically on O-Methoxycinnamaldehyde are currently lacking in the scientific literature. However, the well-documented mechanisms of its parent compound, cinnamaldehyde, offer significant insights into its potential modes of action. It is plausible that O-Methoxycinnamaldehyde shares similar cellular targets. The primary proposed mechanisms for cinnamaldehyde's antifungal activity include disruption of the fungal cell wall and cell membrane, and inhibition of essential enzymes.

Disruption of Fungal Cell Wall and Membrane Integrity

The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drugs. Cinnamaldehyde has been shown to interfere with the synthesis of key cell wall components.[5] It can also disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[8] Some studies suggest that cinnamaldehyde's mechanism may be related to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]

Inhibition of Key Fungal Enzymes

Cinnamaldehyde has been reported to inhibit the activity of various fungal enzymes that are crucial for growth and virulence. For instance, it can inhibit plasma membrane H+-ATPase, which is vital for maintaining the electrochemical gradient across the fungal cell membrane.[5] Inhibition of this enzyme can disrupt nutrient uptake and pH homeostasis. Additionally, cinnamaldehyde has been shown to reduce the activity of proteinases and phospholipases, enzymes that contribute to the pathogenicity of fungi like Candida albicans.[6]

The following diagram illustrates the potential antifungal mechanisms of action, largely extrapolated from research on cinnamaldehyde.

Antifungal_Mechanism cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane cluster_Virulence Virulence Factors OMCA O-Methoxycinnamaldehyde CellWall_Synthesis Cell Wall Synthesis (e.g., β-(1,3)-glucan, Chitin) OMCA->CellWall_Synthesis Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis OMCA->Ergosterol_Biosynthesis Inhibition H_ATPase H+-ATPase Activity OMCA->H_ATPase Inhibition Enzyme_Secretion Proteinase & Phospholipase Secretion OMCA->Enzyme_Secretion Inhibition GermTube_Formation Germ Tube Formation (in Candida) OMCA->GermTube_Formation Inhibition CellWall_Integrity Loss of Cell Wall Integrity CellWall_Synthesis->CellWall_Integrity Disruption Fungal_Cell_Death Fungal Cell Death CellWall_Integrity->Fungal_Cell_Death Membrane_Permeability Increased Membrane Permeability Ergosterol_Biosynthesis->Membrane_Permeability Leads to Membrane_Permeability->Fungal_Cell_Death

Caption: Proposed Antifungal Mechanisms of O-Methoxycinnamaldehyde.

Experimental Protocols for Evaluating Antifungal Activity

To facilitate further research into the antifungal properties of O-Methoxycinnamaldehyde, standardized experimental protocols are essential. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • O-Methoxycinnamaldehyde

  • Sterile 96-well microtiter plates

  • Fungal isolate(s) of interest

  • Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells or spores in sterile saline or PBS.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Preparation of O-Methoxycinnamaldehyde Dilutions:

    • Prepare a stock solution of O-Methoxycinnamaldehyde in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the O-Methoxycinnamaldehyde dilutions.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of O-Methoxycinnamaldehyde at which there is no visible growth of the fungus.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of O-Methoxycinnamaldehyde start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Read MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Safety and Toxicological Profile

The safety profile of O-Methoxycinnamaldehyde is a critical consideration for its potential development as a therapeutic agent. It is generally recognized as safe (GRAS) for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[10] However, some toxicological data indicates potential for irritation.

  • Acute Toxicity: Oral LD50 values have been reported as >2000 mg/kg in mice and >5000 mg/kg in rats. The dermal LD50 in rabbits is >5000 mg/kg.[11]

  • Irritation: It is classified as irritating to the skin and eyes.[11][12] Symptoms of exposure may include irritation of the eyes, skin, and mucous membranes.[13][14]

  • Sensitization: At a 4% solution, no irritation or sensitization was observed in human experience.[11]

While its use as a food additive suggests a degree of safety at low concentrations, further comprehensive toxicological studies are necessary to establish a safe therapeutic window for any potential clinical applications.

Future Directions and Unanswered Questions

The existing research on O-Methoxycinnamaldehyde provides a promising foundation, but significant knowledge gaps need to be addressed to fully realize its therapeutic potential.

  • Broad-Spectrum Antifungal Activity: A comprehensive evaluation of its in vitro activity against a wide panel of clinically relevant fungi, including fluconazole-resistant Candida strains and emerging pathogens like Candida auris, is crucial.

  • Mechanism of Action: Detailed mechanistic studies are needed to elucidate the precise molecular targets of O-Methoxycinnamaldehyde and to determine if they differ from those of cinnamaldehyde.

  • In Vivo Efficacy: Preclinical in vivo studies in animal models of fungal infections are essential to assess its therapeutic efficacy, pharmacokinetics, and optimal dosing regimens.

  • Synergistic Interactions: Investigating the potential for synergistic or additive effects when combined with existing antifungal drugs could lead to new combination therapies that are more effective and less prone to resistance.

  • Formulation Development: For topical applications, research into stable and effective formulations that enhance skin penetration and bioavailability will be necessary.

Conclusion

O-Methoxycinnamaldehyde is a natural compound with demonstrated antifungal activity, particularly against mycotoxin-producing molds and dermatophytes. While research specifically on this derivative is still in its early stages, the extensive knowledge of its parent compound, cinnamaldehyde, provides a strong rationale for its further investigation. Its potential for a favorable safety profile at low concentrations is encouraging. Future research focusing on a broader antifungal spectrum, detailed mechanistic studies, and in vivo efficacy will be critical in determining the ultimate role of O-Methoxycinnamaldehyde in the fight against fungal infections.

References

  • The Good Scents Company. ortho-methoxycinnamaldehyde, 1504-74-1. [Link]

  • Morozumi, S. 1978. Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Applied and Environmental Microbiology, 36(4), 577-583. [Link]

  • ASM Journals. Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Applied and Environmental Microbiology. [Link]

  • Lifeasible. o-Methoxycinnamaldehyde. [Link]

  • PubChem. O-Methoxycinnamaldehyde, (E)-. National Center for Biotechnology Information. [Link]

  • PubChem. o-Methoxycinnamaldehyde. National Center for Biotechnology Information. [Link]

  • Frontiers in Microbiology. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. [Link]

  • Deng, J. H., et al. 2022. Effect of Cinnamaldehyde on C. albicans cell wall and (1,3)- β – D-glucans in vivo. BMC Complementary Medicine and Therapies, 22(1), 32. [Link]

  • Journal of Pure and Applied Microbiology. Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. [Link]

  • Taylor & Francis Online. In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. Journal of Applied Animal Nutrition. [Link]

  • FEMA. O-METHOXYCINNAMALDEHYDE. [Link]

  • Faculty of Tropical Medicine, Mahidol University. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. [Link]

  • Rahemi, H., et al. 2015. An In Vitro Study of the Effect of Cinnamaldehyde on the Growth of Candida albicans Compared to Nystatin and Fluconazole. Crescent Journal of Medical and Biological Sciences, 2(3), 77-81. [Link]

  • Pootong, A., Norrapong, B., & Cowawintaweewat, S. 2017. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. SOUTHEAST ASIAN JOURNAL OF TROPICAL MEDICINE AND PUBLIC HEALTH, 48(1), 150-158. [Link]

  • ResearchGate. Cinnamaldehyde inhibits fungal growth and aflatoxin B1 biosynthesis by modulating the oxidative stress response of Aspergillus flavus. [Link]

  • Semantic Scholar. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. [Link]

  • Weitzman, I., & Summerbell, R. C. 1995. The dermatophytes. Clinical microbiology reviews, 8(2), 240-259. [Link]

  • Wang, Y., et al. 2020. The antifungal effects of cinnamaldehyde against Aspergillus niger and its application in bread preservation. Food Chemistry, 319, 126535. [Link]

  • ResearchGate. Effect of Cinnamaldehyde on Systemic Candida albicans Infection in Mice. [Link]

  • Kim, J. H., et al. 2015. Oral Administration of 4-Hydroxy-3-Methoxycinnamaldehyde Attenuates Atopic Dermatitis by Inhibiting T Cell and Keratinocyte Activation. PloS one, 10(12), e0144544. [Link]

  • Lanternier, F., et al. 2017. Severe Dermatophytosis and Acquired or Innate Immunodeficiency: A Review. Journal of fungi (Basel, Switzerland), 3(4), 64. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (Z)-O-Methoxycinnamaldehyde as a Pre-Organized Synthon in Advanced Organic Synthesis

Executive Summary & Introduction (Z)-O-Methoxycinnamaldehyde (CAS 76760-43-5) is a highly specialized, sterically constrained building block utilized in advanced organic synthesis and drug development[1]. While its trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

(Z)-O-Methoxycinnamaldehyde (CAS 76760-43-5) is a highly specialized, sterically constrained building block utilized in advanced organic synthesis and drug development[1]. While its trans-(E) counterpart is naturally abundant in Cinnamomum cassia and widely studied for its apoptotic and anti-tumor activities[2], the cis-(Z) isomer offers unique kinetic and spatial advantages for synthetic chemists.

The defining feature of the (Z)-isomer is the syn-periplanar alignment of the ortho-methoxy group and the α,β-unsaturated aldehyde. This pre-organization locks the molecule into a geometry that is perfectly primed for intramolecular cyclizations, bypassing the energy-intensive photoisomerization steps typically required when using (E)-cinnamaldehydes. This application note details the mechanistic rationale and validated protocols for utilizing (Z)-O-Methoxycinnamaldehyde in heterocycle synthesis, "on-water" olefinations, and organocatalytic cycloadditions.

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for solvent selection and predicting partitioning behavior in biphasic reactions.

Table 1: Physicochemical Properties of (Z)-O-Methoxycinnamaldehyde

PropertyValueSource
CAS Number 76760-43-5[1]
Molecular Formula C10H10O2[1]
Molecular Weight 162.19 g/mol [1]
Boiling Point (Predicted) 535.10 K[1]
LogP (Octanol/Water) 1.907[1]

Mechanistic Rationale & Synthetic Workflows

Synthesis of Coumarin Derivatives via Demethylation

Causality: The synthesis of coumarins from cinnamaldehydes typically requires the (Z)-geometry to allow the phenolic hydroxyl group to attack the oxidized carbonyl carbon. By starting with (Z)-O-Methoxycinnamaldehyde, the spatial requirement is already met. Cleavage of the methyl ether using a strong Lewis acid (e.g., BBr₃) yields (Z)-O-hydroxycinnamaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid triggers a spontaneous, thermodynamically driven intramolecular lactonization to form the coumarin core.

Pathway A (Z)-O-Methoxy- cinnamaldehyde B Demethylation (BBr3, -78°C) A->B C (Z)-O-Hydroxy- cinnamaldehyde B->C D Oxidation (Ag2O, NaOH) C->D E (Z)-O-Hydroxy- cinnamic Acid D->E F Intramolecular Lactonization E->F G Coumarin Derivatives F->G

Pathway: (Z)-O-Methoxycinnamaldehyde to Coumarin via demethylation and lactonization.

"On-Water" Wittig Olefination

Causality: The aldehyde moiety of (Z)-O-Methoxycinnamaldehyde is highly electrophilic. When subjected to Wittig reactions with ylides (e.g., methoxycarbonyl methylene triphenylphosphorane) under "on-water" conditions, the reaction rate is significantly accelerated compared to neat organic solvents[3]. The hydrophobic effect forces the organic reactants into dense droplets, while interfacial hydrogen bonding from water stabilizes the transition state during the cis-addition of the ylide, lowering the activation barrier by approximately 2.3 kcal/mol[3].

Organocatalytic [12+2] Cycloadditions

Causality: The α,β-unsaturated system acts as a potent Michael acceptor. In the presence of chiral secondary amine catalysts (such as diarylprolinol silyl ethers), the aldehyde condenses to form a highly reactive iminium ion[4]. This reversible intermediate dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the double bond, facilitating highly enantioselective[12+2] cycloadditions with complex nucleophiles (e.g., pyrrole-2-carboxaldehyde derivatives)[4].

Organocatalysis N1 Substrate: (Z)-O-Methoxycinnamaldehyde N4 Iminium Ion Intermediate Formation (LUMO Lowering) N1->N4 N2 Catalyst: Diarylprolinol Silyl Ether N2->N4 N3 Reagent: Pyrrole-2-carboxaldehyde N3->N4 N5 [12+2] Cycloaddition N4->N5 N6 Enantioselective Cycloadduct (High ee %) N5->N6

Organocatalytic [12+2] cycloaddition workflow using diarylprolinol catalysts.

Experimental Protocols

Protocol A: Synthesis of Coumarin via Demethylation and Lactonization

This protocol utilizes a self-validating cascade where the successful deprotection naturally drives the subsequent cyclization upon oxidation.

  • Reaction Setup: Dissolve (Z)-O-Methoxycinnamaldehyde (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in an oven-dried, argon-purged round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Demethylation: Add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 2.0 eq) dropwise over 15 minutes. Mechanistic note: The Lewis acidic boron coordinates to the methoxy oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl ether.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Carefully quench the reaction by adding 20 mL of ice-cold water. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (Z)-O-hydroxycinnamaldehyde.

  • Oxidation: Dissolve the crude aldehyde in a mixture of THF/H₂O (4:1). Add NaH₂PO₄ (2.0 eq) and 2-methyl-2-butene (10.0 eq) as a chlorine scavenger. Cool to 0 °C and add NaClO₂ (Pinnick oxidation, 2.0 eq) portion-wise. Stir for 2 hours.

  • Lactonization: Acidify the mixture to pH 2 using 1M HCl. The (Z)-geometry ensures that the newly formed carboxylic acid and the ortho-hydroxyl group are in close proximity, driving spontaneous intramolecular esterification. Extract with ethyl acetate, concentrate, and recrystallize from ethanol to yield the pure coumarin.

Protocol B: "On-Water" Wittig Olefination

This protocol leverages the hydrophobic effect and interfacial hydrogen bonding to accelerate carbon-carbon bond formation.

  • Reaction Setup: In a 25 mL round-bottom flask, add (Z)-O-Methoxycinnamaldehyde (1.0 eq, 5 mmol) and methoxycarbonyl methylene triphenylphosphorane (1.2 eq, 6 mmol).

  • Aqueous Suspension: Add 10 mL of deionized water to achieve a 0.5 M concentration relative to the aldehyde. Do not add any organic co-solvents[3].

  • Agitation: Stir the biphasic suspension vigorously (1000 rpm) at room temperature. Mechanistic note: High shear mixing maximizes the interfacial surface area where the water-stabilized transition state forms[3].

  • Monitoring & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion within 2–4 hours. Once complete, extract the aqueous suspension with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the resulting diene via flash column chromatography.

Data Summary: Comparative Reaction Conditions

Table 2: Comparative Reaction Workflows for (Z)-O-Methoxycinnamaldehyde

Reaction TypeReagents / CatalystSolventKey Mechanistic AdvantageReference
Demethylation & Lactonization BBr₃, then NaClO₂/NaH₂PO₄CH₂Cl₂ / H₂O(Z)-geometry pre-organizes the intermediate for spontaneous cyclization.N/A
"On-Water" Wittig Olefination Ph₃P=CHCO₂MeWaterInterfacial hydrogen bonding lowers the activation barrier for cis-addition.[3]
[12+2] Cycloaddition Diarylprolinol silyl etherToluene / DMFIminium formation lowers LUMO, enabling highly enantioselective attack.[4]

References

  • [2] MedChemExpress. "2-Methoxycinnamaldehyde (o-Methoxycinnamaldehyde) | Apoptosis Inducer". MedChemExpress. URL:

  • [1] Cheméo. "Chemical Properties of (Z)-2-Methoxycinnamaldehyde (CAS 76760-43-5)". Cheméo. URL:

  • [4] CRIS / University of Bologna. "Enantioselective Construction of the Cycl[3.2.2]azine Core via Organocatalytic [12+2] Cycloadditions". UNIBO. URL:

  • [3] RSC Advances. "Gas hydrates model for the mechanistic investigation of the Wittig reaction “on water”". Royal Society of Chemistry. URL:

Sources

Application

Application Note: Derivatization Strategies and Bioassay Protocols for (Z)-O-Methoxycinnamaldehyde

Introduction and Mechanistic Rationale (Z)-O-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde or o-MCA), a bioactive phenylpropanoid isolated from Cinnamomum cassia, has garnered significant attention in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(Z)-O-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde or o-MCA), a bioactive phenylpropanoid isolated from Cinnamomum cassia, has garnered significant attention in drug discovery due to its potent antioxidant, antimicrobial, and antitumor properties[1][2]. The core pharmacological activity of 2-methoxycinnamaldehyde is heavily reliant on its α,β-unsaturated aldehyde moiety. This structural feature acts as a Michael acceptor, enabling the compound to form covalent adducts with nucleophilic cysteine residues on target proteins, thereby inhibiting critical signaling cascades such as the topoisomerase-I/II and NF-κB pathways[2][3].

However, the native aldehyde is highly reactive, susceptible to auto-oxidation into less active cinnamic acids, and often exhibits poor aqueous solubility. Derivatization is a critical strategy to:

  • Modulate Electrophilicity: Altering the Michael acceptor reactivity to improve target specificity and reduce off-target toxicity.

  • Enhance Bioavailability: Synthesizing Schiff bases (imines/hydrazones) to create stable prodrugs that improve solubility while retaining the conjugated system.

  • Establish Structure-Activity Relationships (SAR): Generating negative controls (e.g., allylic alcohols) to validate the necessity of the electrophilic β-carbon in bioassays.

This application note details field-proven derivatization protocols and self-validating biological assays to evaluate the efficacy of 2-methoxycinnamaldehyde derivatives.

Workflow Parent (Z)-O-Methoxycinnamaldehyde (Lead Compound) Schiff Schiff Base Formation (Imine/Hydrazone) Parent->Schiff Primary Amines (Modulates Solubility) Reduction Luche Reduction (Allylic Alcohol) Parent->Reduction NaBH4 / CeCl3 (Removes Electrophilicity) Oxidation Aldehyde Oxidation (Cinnamic Acid) Parent->Oxidation Ag2O / H2O2 (Improves Stability) Bioassay High-Throughput Bioassays (MTT, MIC, NF-κB) Schiff->Bioassay Reduction->Bioassay Oxidation->Bioassay

Caption: Workflow of (Z)-O-Methoxycinnamaldehyde derivatization and bioassay screening.

Chemical Derivatization Protocols

To systematically evaluate the pharmacophore, we employ two distinct derivatization pathways. Every protocol incorporates intrinsic validation steps to ensure structural integrity prior to biological screening.

Protocol A: Synthesis of (Z)-O-Methoxycinnamaldehyde Hydrazones (Schiff Base)

Rationale: Converting the aldehyde into a hydrazone protects the carbonyl from premature oxidation while maintaining the extended π-conjugation necessary for Michael addition. The addition of a basic amine moiety also enhances solubility in physiological buffers.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of (Z)-O-Methoxycinnamaldehyde in 10 mL of anhydrous ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine without protonating the nucleophile entirely.

  • Reaction: Slowly add 1.1 mmol of the selected substituted hydrazine (e.g., phenylhydrazine) dropwise under continuous magnetic stirring at room temperature.

  • Reflux & Monitoring: Heat the mixture to reflux (70°C) for 2–4 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active aldehyde spot confirms conversion.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate under a vacuum and wash with cold ethanol.

  • Verification: Confirm the structure via LC-MS and

    
    H-NMR (specifically looking for the characteristic imine proton shift around 
    
    
    
    8.0–8.5 ppm).
Protocol B: Selective Luche Reduction to (Z)-O-Methoxycinnamyl Alcohol

Rationale: Standard sodium borohydride (NaBH


) reduction of α,β-unsaturated aldehydes often results in unwanted 1,4-conjugate reduction, yielding saturated alcohols. To generate a pure allylic alcohol (which lacks Michael acceptor capability and serves as an SAR negative control), a Luche reduction is required.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of (Z)-O-Methoxycinnamaldehyde and 1.0 mmol of Cerium(III) chloride heptahydrate (CeCl

    
    ·7H
    
    
    
    O) in 10 mL of methanol.
    • Causality: The oxophilic Ce

      
       ion coordinates with the carbonyl oxygen, "hardening" the electrophile and strictly directing the hydride attack to the 1,2-position (carbonyl carbon) rather than the 1,4-position (alkene).
      
  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.0 mmol of NaBH

    
     in small portions to manage the exothermic evolution of hydrogen gas.
    
  • Quenching: Stir for 30 minutes, then quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH

    
    Cl).
    
  • Extraction: Extract the aqueous layer three times with 15 mL of dichloromethane (DCM). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Verification: Validate the retention of the alkene via

    
    H-NMR (presence of vinylic protons at 
    
    
    
    6.2–6.8 ppm) to confirm exclusive 1,2-reduction.

Biological Evaluation and Mechanism of Action

The biological efficacy of 2-methoxycinnamaldehyde derivatives is primarily assessed through their ability to disrupt cellular proliferation and microbial membrane integrity. The parent compound exhibits notable cytotoxicity against NCI-H520 lung cancer cells (IC


 ~ 12.11 μM) by inducing mitochondrial dysfunction and inhibiting the NF-κB pathway[2]. Furthermore, aldehyde derivatives demonstrate superior antimicrobial activity against coliform bacteria compared to their corresponding cinnamic acids, as the lipophilic aldehyde more effectively penetrates the bacterial outer membrane[4].

Pathway Stimulus TNF-α / ROS IKK IKK Complex Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Target Gene Expression (Apoptosis/Inflammation) NFkB->Gene Inhibitor 2-Methoxycinnamaldehyde Derivatives Inhibitor->IKK Covalent Binding (Michael Addition) Inhibitor->NFkB Blocks Translocation

Caption: Inhibition of the NF-κB signaling pathway by 2-Methoxycinnamaldehyde derivatives.

Protocol C: MTT Cell Viability Assay (Self-Validating System)

Rationale: The MTT assay measures the metabolic reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H520 cells at a density of

    
     cells/well in a 96-well plate using 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate the media and apply the synthesized derivatives at varying concentrations (1–100 μM).

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, a media-only blank to subtract background absorbance, and a positive control (e.g., Doxorubicin at 5 μM) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This timeframe allows viable cells to internalize the dye and convert it to insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 μL of cell-culture grade DMSO to each well to solubilize the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis.
    

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, contrasting the parent compound with its synthesized derivatives. This highlights the necessity of the α,β-unsaturated aldehyde for biological potency.

CompoundStructural ModificationNCI-H520 Viability (IC

, μM)
E. coli Inhibition (MIC, μg/mL)NF-κB Inhibition Status
(Z)-O-Methoxycinnamaldehyde Parent (Active Michael Acceptor)12.11125Strong
Hydrazone Derivative Schiff Base (Prodrug / Protected)15.45150Moderate to Strong
2-Methoxycinnamic Acid Oxidized Aldehyde> 100> 500Weak
2-Methoxycinnamyl Alcohol Reduced Aldehyde (No Michael Acceptor)> 200> 500Inactive

Data Interpretation: The conversion of the aldehyde to a carboxylic acid drastically reduces antimicrobial efficacy due to decreased membrane permeability and loss of electrophilicity[4]. Similarly, the Luche reduction to an allylic alcohol completely abolishes cytotoxicity against NCI-H520 cells, proving that the Michael acceptor mechanism is the primary driver of NF-κB inhibition and subsequent apoptosis[2][3].

References

  • Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis Source: PubMed (NIH) URL:[Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives Source: MDPI URL:[Link]

  • In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet Source: Taylor & Francis Online URL:[Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating (Z)-O-Methoxycinnamaldehyde Cytotoxicity

Introduction & Mechanistic Rationale (Z)-O-Methoxycinnamaldehyde (2-MCA, also known as o-methoxycinnamaldehyde) is a bioactive natural compound isolated from the bark of Cinnamomum cassia and Cinnamomum verum[1]. In rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(Z)-O-Methoxycinnamaldehyde (2-MCA, also known as o-methoxycinnamaldehyde) is a bioactive natural compound isolated from the bark of Cinnamomum cassia and Cinnamomum verum[1]. In recent years, 2-MCA has garnered significant attention in drug development due to its potent antiproliferative and pro-apoptotic properties against various human cancer cell lines, coupled with a relatively mild toxicity profile in non-cancerous cells[2][3].

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of 2-MCA requires more than a simple viability screen. The compound induces cell death through a multifaceted mechanism: it acts as a dual inhibitor of topoisomerase I and II, triggers profound lysosomal vacuolation, and disrupts the mitochondrial membrane potential (


)[2]. This mitochondrial dysfunction leads to the release of cytochrome c, subsequent activation of caspase-9 and caspase-3, and ultimately, apoptosis[1][4].

Mechanism MCA (Z)-O-Methoxycinnamaldehyde Topo Topoisomerase I/II Inhibition MCA->Topo Lyso Lysosomal Vacuolation MCA->Lyso Mito Mitochondrial Dysfunction MCA->Mito Apop Apoptosis & Cell Death Topo->Apop Lyso->Apop Casp Caspase-3/9 Activation Mito->Casp Casp->Apop

Fig 1: Mechanistic pathways of 2-MCA driving cytotoxicity and apoptosis.

Experimental Design Strategy: A Self-Validating System

When profiling compounds that directly impact mitochondrial function, relying solely on metabolic assays (like MTT or CellTiter-Glo) can yield false-positive cytotoxicity artifacts. Because 2-MCA inherently causes mitochondrial dysfunction[1], an observed drop in MTT reduction might reflect metabolic stalling rather than true cell death.

To establish a self-validating system , we must employ orthogonal assays:

  • Metabolic Viability (MTT Assay): Establishes the baseline dose-response and IC

    
    .
    
  • Membrane Integrity (LDH Release Assay): Confirms terminal cytotoxicity and membrane rupture, validating the MTT results[1].

  • Apoptotic Execution (Annexin V/PI Flow Cytometry): Differentiates between programmed cell death (apoptosis) and unregulated necrosis.

Workflow Seed Seed Cells (e.g., NCI-H520) Treat Treat with 2-MCA (10-160 μM) Seed->Treat MTT MTT Assay (Metabolic) Treat->MTT LDH LDH Assay (Membrane) Treat->LDH FACS Flow Cytometry (Apoptosis) Treat->FACS

Fig 2: Orthogonal experimental workflow for validating 2-MCA cytotoxicity.

Quantitative Data Summary

The following table synthesizes field-validated quantitative data regarding 2-MCA cytotoxicity across various human cell lines to guide your dose-ranging studies.

Cell LineTissue Origin2-MCA IC

/ Effective Dose
Key Mechanistic ObservationsReference
NCI-H520 Lung Squamous Cell Carcinoma12.11 μM (48h)Promotes LDH release; decreases

; activates caspase-3/9.
[1]
A549 Lung Adenocarcinoma~32 μM (48h)Upregulates Bax/Bak; downregulates Bcl-2/Bcl-XL; induces apoptosis.[4]
COLO 205 Colorectal AdenocarcinomaDose-dependentInhibits Topoisomerase I & II; induces lysosomal vacuolation (elevated VAC).[2]
HASMCs Human Aortic Smooth MuscleNon-toxic up to 50 μMInhibits TNF-

-induced proliferation via NF-

B pathway; no direct cytotoxicity.
[3]

Step-by-Step Methodologies

Reagent Preparation
  • 2-MCA Stock Solution: Dissolve (Z)-O-Methoxycinnamaldehyde powder in molecular biology grade DMSO to create a 50 mM stock. Aliquot and store at -20°C.

  • Working Concentrations: Dilute the stock in complete culture media to desired concentrations (e.g., 10, 20, 40, 80, 160 μM). Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[1].

Protocol A: MTT Cell Viability Assay

Purpose: To assess the metabolic capacity of cells following 2-MCA treatment.

  • Cell Seeding: Harvest target cells (e.g., NCI-H520) at the logarithmic growth phase. Seed

    
     cells/well in 100 μL of complete media in a 96-well flat-bottom plate.
    
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO

    
     humidified incubator to allow cell attachment.
    
  • Treatment: Aspirate media. Add 100 μL of media containing 2-MCA at varying concentrations (0–160 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours[1].

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media (avoid disturbing the formazan crystals at the bottom). Add 100 μL of DMSO to each well. Shake the plate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Protocol B: LDH Release Assay

Purpose: To validate true cytotoxicity via cell membrane permeabilization.

  • Preparation: Set up a parallel 96-well plate identical to the MTT assay (Steps 1-3 above). Include "Maximum LDH Release" control wells (cells treated with 1% Triton X-100 for 45 mins prior to harvest).

  • Supernatant Collection: After the 48-hour 2-MCA treatment, centrifuge the plate at 250 × g for 5 minutes. Transfer 50 μL of the supernatant from each well to a fresh 96-well plate.

  • Reaction: Add 50 μL of LDH Reaction Mix (containing lactate, NAD

    
    , diaphorase, and INT) to each well.
    
  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Readout: Add 50 μL of Stop Solution. Measure absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = [(Treated OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] × 100.

Protocol C: Apoptosis Evaluation via Annexin V-FITC/PI Staining

Purpose: To determine the mechanism of cell death and quantify apoptotic populations.

  • Treatment & Harvest: Treat cells in 6-well plates (

    
     cells/well) with IC
    
    
    
    and 2×IC
    
    
    concentrations of 2-MCA for 48 hours. Collect both the floating (dead) cells in the media and the adherent cells (via trypsinization without EDTA, as EDTA can interfere with Annexin V binding).
  • Washing: Pool the cells, centrifuge at 300 × g for 5 minutes, and wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl

    
    , pH 7.4) at a concentration of 
    
    
    
    cells/mL.
  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Annexin V

      
      /PI
      
      
      
      (Live); Annexin V
      
      
      /PI
      
      
      (Early Apoptosis); Annexin V
      
      
      /PI
      
      
      (Late Apoptosis)[2].

References

  • 2-Methoxycinnamaldehyde (o-Methoxycinnamaldehyde)
  • Source: mdpi.
  • Source: tandfonline.
  • Source: spandidos-publications.

Sources

Application

In Vivo Studies Design for O-Methoxycinnamaldehyde (OMCA) Derivatives: Pharmacological Profiling and Experimental Protocols

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Application Notes & Standardized Protocols Executive Summary O-Methoxycinnamaldehyde (OMCA), a bioactive phenylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Application Notes & Standardized Protocols

Executive Summary

O-Methoxycinnamaldehyde (OMCA), a bioactive phenylpropanoid isolated from Cinnamomum cassia and Cinnamomum verum, has demonstrated profound pleiotropic effects, acting as an anti-inflammatory, antimicrobial, and anticancer agent. Designing robust in vivo studies for OMCA derivatives requires a rigorous understanding of its rapid pharmacokinetic clearance, lipophilic nature, and multi-target mechanism of action. This guide provides authoritative, self-validating protocols and mechanistic rationale to ensure reproducibility and scientific integrity in preclinical OMCA evaluations.

Pharmacological Landscape & Mechanistic Rationale

OMCA exhibits a unique pharmacological profile that necessitates specific in vivo modeling strategies:

  • Anti-Inflammatory & Neuroprotective: OMCA directly antagonizes Toll-like receptors (TLR2/TLR4), significantly decreasing the inflammatory signal and inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-8 (1)[1]. Furthermore, it prevents lipopolysaccharide (LPS)-induced depressive-like behavior by promoting the decay of NFAT mRNA in T lymphocytes (2)[2].

  • Anticancer Efficacy: In human lung squamous cell carcinoma (e.g., NCI-H520), OMCA acts as a potent inhibitor of Topoisomerase I and II. This inhibition leads to mitochondrial dysfunction (loss of ΔΨm), activation of Caspase-3/9, and subsequent apoptosis (3)[3].

  • Antimicrobial: OMCA shows broad-spectrum antibacterial activity, significantly inhibiting the growth and biofilm formation of Methicillin-resistant Staphylococcus epidermidis (MRSE) (4)[4].

OMCA_Mechanism cluster_inflammation Anti-Inflammatory & Neuroprotective cluster_cancer Anticancer (e.g., NCI-H520) OMCA O-Methoxycinnamaldehyde (OMCA) TLR TLR2 / TLR4 OMCA->TLR Antagonizes NFAT NFAT mRNA Decay ↑ OMCA->NFAT Promotes TOPO Topoisomerase I/II ↓ OMCA->TOPO Inhibits NFKB NF-κB Pathway TLR->NFKB TNF TNF-α / IL-8 ↓ NFKB->TNF MITO Mitochondrial ΔΨm ↓ TOPO->MITO DNA Damage CASP Caspase 3/9 Activation MITO->CASP APOP Apoptosis CASP->APOP

Mechanistic pathways of OMCA in anti-inflammatory and anticancer in vivo models.

Quantitative Data Summaries

To design accurate dosing regimens and establish baseline expectations, reference the following consolidated pharmacokinetic and efficacy metrics.

Table 1: Pharmacokinetic & Metabolic Profile of OMCA
ParameterValue / ObservationCausality / Implication for In Vivo DesignReference
Primary Metabolic Pathway Oxidation to C6-C3 acids (cinnamic/phenylpropionic)Requires monitoring of glycine conjugates in urine rather than parent compound.[5]
Excretion Rate 91% in 24h; 98% in 48hNecessitates frequent dosing (daily or BID) to maintain therapeutic steady-state.[6]
CYP450 Interactions CYP1A2 (Competitive), CYP2E1 (Mixed)Avoid co-administration with CYP1A2/2E1 substrates to prevent systemic toxicity.[6]
Table 2: Efficacy Metrics in Preclinical Models
Target / Disease ModelBiomarker / EndpointEfficacy MetricReference
Lung Squamous Cell Carcinoma Topoisomerase I/II, Caspase 3/9IC50 = 12.11 μM (In vitro), Tumor shrinkage (In vivo)[3]
LPS-Induced Depression NFAT mRNA, TNF-αReversal of depressive behavior (TST/FST)[2]
MRSE Infection Biofilm formation, PermeabilityMIC = 220 μg/mL, MBC = 880 μg/mL[4]

Validated In Vivo Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes internal checkpoints to prove that the observed phenotypic outcome is directly caused by OMCA's specific mechanism of action, rather than an off-target artifact.

Protocol A: Pharmacokinetic & Metabolic Fate Tracking (Rat Model)

Objective: Track the rapid metabolism and excretion of OMCA to establish dosing intervals.

  • Formulation Preparation: Suspend OMCA in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) to achieve a homogeneous suspension of ≥5 mg/mL (7)[7].

    • Causality: OMCA is highly lipophilic. Dissolving it directly in aqueous buffers leads to precipitation and erratic absorption. CMC-Na ensures a uniform delivery vehicle for accurate intragastric dosing without the cellular toxicity associated with high-concentration DMSO.

  • Dosing: Administer 1.3 mmol/kg of the OMCA suspension intragastrically to Sprague-Dawley rats (5)[5].

  • Sampling: House rats in metabolic cages. Collect urine at strict intervals: 0-12h, 12-24h, and 24-48h.

    • Causality: Because 98% of OMCA metabolites are excreted within 48 hours (6)[6], extending collection beyond this window dilutes the sample and increases the risk of metabolite degradation.

  • Self-Validation Checkpoint (Analysis): Use GC-MS and HPLC to quantify O-demethylated C6-C3 acids and glycine conjugates. Validation: The absence of glutathione conjugates confirms that OMCA bypasses Phase II glutathione conjugation, validating the primary oxidative pathway.

Protocol B: Murine Xenograft Model for Anticancer Efficacy (NCI-H520)

Objective: Evaluate the in vivo efficacy of OMCA as a Topoisomerase I/II inhibitor in lung squamous cell carcinoma.

  • Cell Preparation & Inoculation: Inject

    
     NCI-H520 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
    
  • Treatment Initiation: Begin daily OMCA administration (e.g., 20-50 mg/kg/day, i.p.) only when the tumor volume reaches exactly 100 mm³.

    • Causality: Initiating treatment at 100 mm³ ensures the tumor has established a vascular network. Treating too early tests prevention, not therapeutic efficacy.

  • Monitoring: Measure tumor volume (

    
    ) every 3 days.
    
  • Self-Validation Checkpoint (Tissue Harvest): Excise tumors post-mortem. Perform Immunohistochemistry (IHC) and Western blotting for Cleaved-Caspase 9 and Topoisomerase II expression (3)[3]. Validation: A reduction in tumor size must strictly correlate with decreased Topo II activity and increased Caspase-9 cleavage compared to the vehicle control. If tumor size decreases but Topo II remains active, the effect is due to generalized toxicity, not the targeted mechanism.

Protocol C: LPS-Induced Neuroinflammation & Depressive-Behavior Model

Objective: Assess the neuroprotective and anti-depressive effects of OMCA via NFAT mRNA modulation.

  • Pre-treatment: Administer OMCA (10-40 mg/kg, p.o.) daily for 7 consecutive days to ICR mice.

  • Induction: Inject Lipopolysaccharide (LPS, 0.83 mg/kg, i.p.) 30 minutes after the final OMCA dose.

    • Causality: LPS induces acute systemic inflammation, crossing the blood-brain barrier to trigger neuroinflammation. This mimics inflammation-induced depressive states via T-lymphocyte activation (2)[2].

  • Behavioral Testing: Perform the Tail Suspension Test (TST) and Forced Swim Test (FST) 24 hours post-LPS induction to measure immobility time (depressive phenotype).

  • Self-Validation Checkpoint (Molecular Assay): Isolate T-lymphocytes from the spleen and blood. Use RT-qPCR to measure NFAT mRNA levels and ELISA for serum TNF-α. Validation: The behavioral rescue (reduced immobility in TST/FST) must be accompanied by accelerated NFAT mRNA decay and suppressed TNF-α. This proves the behavioral rescue is mechanistically driven by OMCA's immunomodulation, not a stimulant effect.

References

  • Title : o-Methoxycinnamaldehyde | CAS:1504-74-1 | Phenols | High Purity Source : BioCrick URL :[Link]

  • Title : Cinnamomum verum-derived O-methoxycinnamaldehyde prevents lipopolysaccharide-induced depressive-like behavior in mice via NFAT mRNA stability in T lymphocytes Source : PubMed (NIH) URL :[Link]

  • Title : Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde Source : Frontiers in Microbiology URL :[Link]

  • Title : Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways Source : RSC Publishing (Food & Function) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (Z)-O-Methoxycinnamaldehyde synthesis

Technical Support Center: Troubleshooting (Z)-O-Methoxycinnamaldehyde Synthesis Welcome to the Synthesis & Scale-Up Support Center. This guide is designed for researchers and drug development professionals dealing with t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (Z)-O-Methoxycinnamaldehyde Synthesis

Welcome to the Synthesis & Scale-Up Support Center. This guide is designed for researchers and drug development professionals dealing with the stereoselective synthesis of (Z)-O-Methoxycinnamaldehyde (also known as cis-2-methoxycinnamaldehyde).

Q: Why is the yield of the (Z)-isomer consistently low (<10%) when using standard Wittig or Aldol condensation methods? A: The synthesis of (Z)-cinnamaldehydes is fundamentally hindered by thermodynamics. In standard Horner-Wadsworth-Emmons (HWE) or Aldol reactions, the addition of the carbanion to the aldehyde is reversible. This reversibility allows the intermediate to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which undergoes syn-elimination to yield the (E)-alkene [1]. The (E)-isomer minimizes steric clash between the bulky ortho-methoxyphenyl ring and the aldehyde moiety. To achieve the (Z)-isomer, you must bypass thermodynamic control entirely, either by enforcing strict kinetic control during de novo synthesis or by pumping energy into the system post-synthesis to drive the equilibrium toward a photostationary state.

Synthetic Workflows

Below is the logical relationship between the two primary strategies for obtaining (Z)-O-Methoxycinnamaldehyde: De Novo Synthesis (Pathway A) and Post-Synthesis Isomerization (Pathway B).

Workflow Start 2-Methoxybenzaldehyde SG_Reagent Still-Gennari Olefination Bis(2,2,2-trifluoroethyl)phosphonoacetate KHMDS, 18-crown-6, -78°C Start->SG_Reagent Pathway A (De Novo) Aldol Standard Aldol/HWE Thermodynamic Control Start->Aldol Pathway B (Isomerization) Z_Ester (Z)-Methyl 2-methoxycinnamate SG_Reagent->Z_Ester Kinetic Control DIBAL DIBAL-H Reduction CH2Cl2, -78°C Z_Ester->DIBAL Target (Z)-O-Methoxycinnamaldehyde DIBAL->Target E_Aldehyde (E)-O-Methoxycinnamaldehyde Aldol->E_Aldehyde Photo Photocatalytic Isomerization [Ru(bpy)3][PF6]2, 450 nm LED E_Aldehyde->Photo Energy Transfer Photo->Target Photostationary State

Figure 1: Comparative synthetic workflows for (Z)-O-Methoxycinnamaldehyde production.

Pathway A: De Novo Synthesis (Still-Gennari Olefination)

Q: How can I achieve high Z-selectivity from the ground up? A: Use the Still-Gennari modification of the HWE reaction [1]. By replacing the standard diethyl phosphonate with bis(2,2,2-trifluoroethyl) phosphonoacetate, the strongly electron-withdrawing trifluoroethyl groups destabilize the initial oxaphosphetane intermediate. This accelerates the elimination step, making the reaction irreversible (kinetic control) and heavily favoring the formation of the (Z)-alkene.

Step-by-Step Methodology: Still-Gennari Olefination & Reduction

  • Preparation: Flame-dry a Schlenk flask under argon. Add 18-crown-6 (1.2 eq) and bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF (0.1 M).

  • Base Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.1 eq, 0.5 M in toluene). Stir for 15 minutes to generate the phosphonate carbanion.

  • Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.0 eq) dissolved in a minimal amount of THF. Maintain at -78 °C for 2 hours.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Reduction: Dissolve the resulting (Z)-ester in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add DIBAL-H (1.2 eq, 1.0 M in hexanes). Stir for 1 hour, quench with aqueous Rochelle's salt, stir vigorously until clear phases form, and extract the (Z)-aldehyde.

Self-Validation Checkpoint: Before proceeding to the DIBAL-H reduction, analyze the crude ester via ¹H NMR. The vinylic protons of the (Z)-ester will exhibit a coupling constant (J) of 10–12 Hz. If a J = 15–16 Hz doublet dominates, kinetic control was breached (likely due to moisture or insufficient cooling), and the reaction must be aborted.

Pathway B: Post-Synthesis Modification (Photocatalysis)

Q: I already have a large stock of the (E)-isomer. Can I convert it to the (Z)-isomer? A: Yes, via Energy Transfer (EnT) Photocatalysis [2, 3]. By irradiating the (E)-isomer in the presence of a photosensitizer like [Ru(bpy)₃][PF₆]₂, the catalyst absorbs visible light, enters a triplet excited state, and transfers its energy to the alkene. The excited alkene undergoes free rotation around the C=C bond and relaxes into a mixture of E and Z isomers. Because the (Z)-isomer often has a higher triplet energy or lower absorbance cross-section at the irradiation wavelength, the photostationary state (PSS) becomes enriched in the (Z)-isomer.

Step-by-Step Methodology: Photocatalytic Isomerization

  • Reaction Setup: In a clear glass vial, dissolve (E)-O-Methoxycinnamaldehyde (1.0 eq) and [Ru(bpy)₃][PF₆]₂ (2 mol%) in degassed acetone (0.1 M).

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen (which rapidly quenches triplet states). Seal the vial with a PTFE-lined cap.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm LEDs. Irradiate at room temperature for 12–24 hours with vigorous stirring.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash chromatography (see purification notes below) to separate the (Z)-isomer from the remaining (E)-isomer.

Self-Validation Checkpoint: Monitor the reaction via ¹H NMR. If the Z:E ratio plateaus below 50:50, the triplet energy of the catalyst may be insufficient. Switching to an Iridium-based catalyst (e.g., fac-Ir(ppy)₃) with a higher triplet energy can push the photostationary state further toward the (Z)-isomer.

Purification and Stability Troubleshooting

Q: My (Z)-isomer keeps reverting to the (E)-isomer during silica gel chromatography. What is happening? A: (Z)-cinnamaldehydes are highly prone to acid-catalyzed isomerization. Standard silica gel is slightly acidic, which lowers the activation energy for the Z→E reversion. Solution: Pre-treat your silica gel column with 1% triethylamine (Et₃N) in hexanes to neutralize acidic sites, or use neutral alumina as the stationary phase. Always store the purified (Z)-isomer in amber vials at -20 °C under an argon atmosphere to prevent ambient photoisomerization and oxidation.

Quantitative Data Summary

Table 1 summarizes the performance metrics of both methodologies to help you select the appropriate route for your scale and budget constraints.

MetricPathway A (Still-Gennari)Pathway B (Photocatalysis)
Starting Material 2-Methoxybenzaldehyde(E)-O-Methoxycinnamaldehyde
Typical Z:E Ratio 90:10 to 95:570:30 to 85:15 (PSS)
Overall Yield (Z-isomer) 65% - 75% (over 2 steps)40% - 60% (post-separation)
Key Reagents Bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, DIBAL-H[Ru(bpy)₃][PF₆]₂, 450 nm light
Scalability High (up to 100g scale)Moderate (limited by light penetration)
Cost Profile High (Specialty phosphonates)Low (Catalytic Ru/Ir, cheap E-isomer)
Primary Failure Mode Temperature spikes (> -78°C)Oxygen quenching of triplet state

References

  • Lampkin, P. P., et al. "Energy Transfer Photocatalytic (E) → (Z) Isomerization of 2-Nitrocinnamaldehyde using an Inexpensive, 3-D Printed Photoreactor Monitored by 1H NMR Spectroscopy and Computational Modeling." Journal of Chemical Education, ACS Publications, 2024. [Link]

  • Merten, C., et al. "Photo enhancement reveals (E,Z) and (Z,Z) configurations as additional intermediates in iminium ion catalysis." Chemical Communications, RSC Publishing, 2021. [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for (Z)-O-Methoxycinnamaldehyde in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with (Z)-O-Methoxycinnamaldehyde (also known as cis-2-methoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with (Z)-O-Methoxycinnamaldehyde (also known as cis-2-methoxycinnamaldehyde).

Handling α,β-unsaturated aldehydes requires a deep understanding of their thermodynamic and kinetic vulnerabilities. This guide will decode the causality behind common experimental failures, provide self-validating protocols, and equip you with the mechanistic insights needed to preserve compound integrity during drug development and biological assays.

The Causality of Instability: Mechanistic Overview

To troubleshoot effectively, we must first understand why (Z)-O-Methoxycinnamaldehyde degrades. The molecule faces three primary modes of failure in solution:

  • Thermodynamic Isomerization (Z → E): The cis (Z) configuration forces the bulky ortho-methoxyphenyl group and the aldehyde moiety into steric proximity, creating high intramolecular strain. When exposed to UV light (<340 nm), the π-electrons undergo a π → π* transition. This temporarily breaks the double-bond character, allowing free rotation and spontaneous relaxation into the thermodynamically stable trans (E) isomer 1.

  • Autoxidation: Cinnamaldehyde derivatives are highly susceptible to oxidation when exposed to air and light 2. The aldehydic C-H bond is vulnerable to radical abstraction by dissolved oxygen, forming unstable organic peroxides. These peroxides subsequently decompose into O-methoxycinnamic acid and other secondary oxidation products 3.

  • Nucleophilic Attack (Michael Addition): The conjugated double bond is electron-deficient due to the electron-withdrawing nature of the aldehyde. This makes the β-carbon a potent Michael acceptor, capable of forming rapid, stable covalent adducts with thiol groups (e.g., glutathione, cysteine) and primary amines present in biological media 4.

Pathways Z_Isomer (Z)-O-Methoxycinnamaldehyde (Target Compound) E_Isomer (E)-O-Methoxycinnamaldehyde (Stable Trans Isomer) Z_Isomer->E_Isomer UV Light / Heat (Isomerization) Acid O-Methoxycinnamic Acid (Oxidation Product) Z_Isomer->Acid O2 / Free Radicals (Autoxidation) Adduct Thiol/Amine Adducts (Michael Addition) Z_Isomer->Adduct Biological Media (Nucleophiles) Acetal Acetal Derivatives (Solvent Reaction) Z_Isomer->Acetal Alcohols + H+ (Nucleophilic Attack)

Caption: Degradation pathways of (Z)-O-Methoxycinnamaldehyde in solution.

Troubleshooting & FAQs

Q1: My HPLC/NMR data shows the appearance of a second peak with a different coupling constant after a few days in solution. What is happening? A: You are observing Z → E isomerization. Because the (Z)-isomer is sterically strained, ambient laboratory lighting (specifically UV wavelengths) or room temperature storage provides enough energy to trigger conversion to the (E)-isomer. Solution: Always handle the compound under low-light conditions and store stock solutions in amber vials at -80°C.

Q2: My formulation has developed a yellowish tint, a shifted odor profile, and my assay results are inconsistent. Is the compound degrading? A: Yes. These are classic indicators of autoxidation. The compound is reacting with atmospheric oxygen to form unstable peroxides that degrade into cinnamic acid derivatives 3. Solution: Purge all solvents with an inert gas (Nitrogen or Argon) prior to dissolution, and blanket the vial headspace before sealing.

Q3: The compound's concentration drops by >50% within 2 hours when incubated in complete cell culture media (e.g., DMEM with 10% FBS). How do I prevent this? A: The compound is not necessarily degrading; it is reacting. The α,β-unsaturated aldehyde rapidly forms covalent adducts with free thiols and serum proteins in the media [[4]](). Solution: Prepare treatments immediately before use. For longer assays, consider utilizing delivery vehicles like modified β-cyclodextrins to encapsulate the essential oil components, which significantly improves functional stability and prevents premature adduct formation 5.

Q4: Can I store my stock solutions in methanol or ethanol? A: No. Under slightly acidic conditions, the aldehyde group will undergo nucleophilic attack by primary alcohols, forming hemiacetals and subsequently stable acetals. This drastically reduces the concentration of the active aldehyde. Use anhydrous, aprotic solvents like DMSO or Acetonitrile.

Quantitative Stability Data

The following table summarizes the quantitative degradation risks and mitigation strategies for (Z)-O-Methoxycinnamaldehyde in various environments.

Degradation PathwayPrimary TriggerMajor ProductEstimated Rate / ImpactMitigation Strategy
Isomerization (Z → E) UV Light (<340 nm), Heat(E)-O-MethoxycinnamaldehydeHigh (Up to 85% conversion within hours under UV)Amber vials, dark storage, -80°C
Autoxidation Dissolved O₂, Transition metalsO-Methoxycinnamic AcidModerate (Days in aerated solvent at 25°C)Inert gas purging (Ar/N₂), add antioxidants
Michael Addition Free thiols (GSH), AminesThiol/Amine AdductsVery High (Minutes to hours in biological media)Fresh preparation, cyclodextrin encapsulation
Acetalization Alcohols (EtOH, MeOH) + H⁺Dialkyl AcetalsLow to Moderate (Weeks in alcoholic solvents)Use anhydrous, aprotic solvents (DMSO)

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following workflow guarantees the integrity of your stock solutions by eliminating causality triggers (light, oxygen, protic solvents) and establishing a baseline purity metric before biological application.

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

Step 1: Environmental Control (Eliminating Triggers) Perform all weighing and dissolution steps in a dark room or under amber lighting. Ensure the workspace is purged with inert gas (Nitrogen or Argon) to displace atmospheric oxygen.

Step 2: Solvent Preparation (Preventing Acetalization & Hydrolysis) Use strictly anhydrous, amine-free DMSO (≤0.005% water). Do not use ethanol or methanol. Purge the DMSO with Argon for 15 minutes prior to use to remove dissolved oxygen.

Step 3: Dissolution and Aliquoting Dissolve the (Z)-O-Methoxycinnamaldehyde to your desired stock concentration (e.g., 100 mM). Immediately dispense the solution into single-use, amber glass HPLC vials. Causality note: Single-use aliquots prevent the introduction of oxygen and moisture associated with repeated freeze-thaw cycles.

Step 4: Headspace Purging and Storage Blanket the headspace of each amber vial with a gentle stream of Argon for 5 seconds before sealing tightly with PTFE-lined caps. Store immediately at -80°C.

Step 5: Self-Validation via HPLC-UV (Critical Step) Before utilizing an aliquot for a critical biological assay, validate its integrity. Run a 1 µL sample on an RP-HPLC (C18 column, H₂O/MeCN gradient, detection at ~280 nm).

  • Pass: A single sharp peak corresponding to the (Z)-isomer.

  • Fail (Isomerization): Appearance of a closely eluting second peak (the E-isomer).

  • Fail (Oxidation): Appearance of an earlier-eluting, more polar peak (O-methoxycinnamic acid).

Workflow Start Weigh Compound (Inert Atmosphere) Solvent Dissolve in Anhydrous DMSO Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Purge Argon/Nitrogen Purge Aliquot->Purge Store Store at -80°C (Light Protected) Purge->Store

Caption: Step-by-step workflow for preparing stable (Z)-O-Methoxycinnamaldehyde stock solutions.

References

  • Cinnamaldehyde - Wikipedia Source: Wikipedia URL:[Link]

  • Recent Progress in Semiconductor Photocatalysis for Organic Fine Chemical Synthesis Source: IntechOpen URL:[Link]

  • The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols Source: PMC (NIH) URL:[Link]

  • Encapsulation Efficiency and Functional Stability of Cinnamon Essential Oil in Modified β-cyclodextrins: In Vitro and In Silico Evidence Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in O-Methoxycinnamaldehyde Assays

Welcome to the technical support center for O-Methoxycinnamaldehyde (OMCA) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-Methoxycinnamaldehyde (OMCA) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when assessing the bioactivity of this promising natural compound. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven insights to help you achieve accurate and reproducible results.

This guide is structured to provide direct answers to common questions and in-depth troubleshooting workflows for specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of O-Methoxycinnamaldehyde in biological assays.

Q1: What is O-Methoxycinnamaldehyde and what are its known biological activities?

O-Methoxycinnamaldehyde (OMCA) is a natural compound that can be isolated from cinnamon species such as Cinnamomum cassia.[1] It is recognized for a range of biological activities, including anti-inflammatory, anticancer, and antibiotic effects.[1][2] For instance, it has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, and to induce apoptosis in various cancer cell lines.[1]

Q2: What is the best way to dissolve and store O-Methoxycinnamaldehyde?

OMCA is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but it is only slightly soluble in water.[2][3] For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-purity, sterile-filtered solvent such as DMSO. This stock solution should be stored in small aliquots at -20°C or lower, protected from light, to minimize degradation.[1] Aldehydes like OMCA can be prone to oxidation and self-condensation reactions, so it is crucial to use fresh stock solutions for each experiment to ensure consistency.[1][3]

Q3: I am observing precipitation when I add my OMCA stock solution to the cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds like OMCA. Here are a few steps to troubleshoot this problem:

  • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low enough to not be toxic to your cells and to keep the compound in solution. A general guideline is to keep the final DMSO concentration at or below 0.5%.

  • Pre-warm the Medium: Adding the OMCA stock solution to pre-warmed (37°C) cell culture medium can sometimes improve its solubility.

  • Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to your well, consider making an intermediate dilution in pre-warmed medium and then adding that to your cells.

  • Visual Inspection: After preparing your dilutions in the medium, visually inspect for any cloudiness or precipitate before adding it to the cells.

Q4: What are some typical active concentration ranges for OMCA in in vitro assays?

The effective concentration of OMCA can vary significantly depending on the cell type and the specific assay. For example, in anti-inflammatory assays with RAW 264.7 macrophages, IC50 values for NO inhibition have been reported around 35 µM. In some cancer cell lines, cytotoxic effects have been observed in the range of 10-160 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues you may encounter during your experiments with O-Methoxycinnamaldehyde.

Issue 1: Low or No Observable Bioactivity

This is one of the most common challenges. The workflow below will guide you through a systematic process to identify and resolve the root cause.

Troubleshooting workflow for low bioactivity.

The chemical stability of OMCA is a critical factor. Aldehydes are susceptible to degradation, which can lead to a loss of bioactivity.

  • Actionable Solution: Always prepare a fresh stock solution of OMCA from a high-purity powder for each experiment. If you must store the stock solution, do so in small, single-use aliquots at -80°C and protect them from light.[1] Avoid multiple freeze-thaw cycles.

Poor solubility can drastically reduce the effective concentration of OMCA in your assay.

  • Actionable Solution: As mentioned in the FAQs, ensure your final solvent concentration is appropriate for your cell line and does not exceed the solubility limit of OMCA in your culture medium. You can perform a simple solubility test by preparing your highest concentration of OMCA in the medium and visually inspecting for any precipitate under a microscope.

  • Expert Insight on Serum Protein Binding: Cinnamaldehyde and its derivatives can bind to proteins, including serum albumin present in cell culture media.[4] This binding can reduce the free, bioactive concentration of OMCA. If you are observing lower than expected activity, consider reducing the serum concentration in your assay medium during the treatment period, if your cells can tolerate it. Alternatively, you may need to increase the nominal concentration of OMCA to achieve the desired bioactive effect.

If you have ruled out compound integrity and solubility as the culprits, the issue may lie within your assay system.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Overly confluent or stressed cells may not respond appropriately to treatment.

  • Potential for Assay Interference:

    • MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Conversely, colored compounds can interfere with the absorbance reading. While specific data for OMCA is limited, it is good practice to run a control with OMCA and the MTT reagent in cell-free medium to check for any direct interaction.

    • Griess Assay (for Nitric Oxide): The Griess reaction is pH-sensitive. Ensure that your OMCA solution does not alter the pH of your samples. Additionally, some compounds can interfere with the diazotization reaction. Run a control with a known concentration of nitrite and your OMCA to see if it quenches the signal.

    • ELISA (for Cytokines like TNF-α): Components in your OMCA preparation could potentially interfere with antibody-antigen binding.[5] If you suspect this, you can perform a spike-and-recovery experiment where you add a known amount of the cytokine to a sample with and without OMCA to see if the recovery is affected.

Issue 2: High Variability Between Replicates or Experiments

Inconsistent results can be frustrating and call into question the validity of your findings.

Sources

Optimization

Technical Support Center: HPLC Separation of (Z)- and (E)-O-Methoxycinnamaldehyde

Welcome to the Technical Support Center for the chromatographic analysis of O-Methoxycinnamaldehyde (also known as 2-Methoxycinnamaldehyde). This compound is a bioactive phenylpropanoid known for its potent antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of O-Methoxycinnamaldehyde (also known as 2-Methoxycinnamaldehyde). This compound is a bioactive phenylpropanoid known for its potent antimicrobial properties and inhibition of the NF-κB signaling pathway[1][2].

Separating its geometric isomers—the naturally occurring, thermodynamically stable (E)-isomer and the (Z)-isomer—presents a unique chromatographic challenge. Because these isomers share identical molecular weights and highly similar polarities, traditional hydrophobic retention mechanisms often fail to achieve baseline resolution. This guide provides field-proven, causally-explained methodologies to optimize your analytical workflow.

Workflow Visualization

HPLC_Optimization Prep 1. Sample Preparation Use Amber Vials (Prevent Photo-isomerization) Column 2. Stationary Phase Select PFP or Phenyl-Hexyl (π-π Interactions) Prep->Column Mobile 3. Mobile Phase H2O/MeOH Gradient (Enhances Shape Selectivity) Column->Mobile Detect 4. UV Detection Set Wavelength to 280-300 nm Mobile->Detect Analyze 5. System Suitability Target Resolution (Rs) > 1.5 Detect->Analyze

Fig 1. Logical workflow for optimizing the HPLC separation of O-Methoxycinnamaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to resolve the (Z)- and (E)- isomers of O-Methoxycinnamaldehyde? A: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Because the (Z)- and (E)- isomers of O-Methoxycinnamaldehyde have nearly identical lipophilicity, a C18 phase cannot easily distinguish between them. To resolve geometric isomers, you must exploit shape selectivity and electronic interactions .

Q2: Which stationary phase chemistry is optimal for this separation? A: We highly recommend using a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[3][4][5].

  • Causality: The aromatic ring of O-Methoxycinnamaldehyde is electron-rich due to the methoxy group. A PFP phase is highly electron-deficient due to the electronegative fluorine atoms. This creates strong orthogonal

    
     interactions. Furthermore, the rigid planar structure of the (E)-isomer interacts differently with the fluorinated stationary phase compared to the sterically hindered (Z)-isomer, providing the necessary shape selectivity for baseline resolution.
    

Q3: Should I use Acetonitrile or Methanol as my strong organic mobile phase? A: Methanol is strongly preferred when using PFP or Phenyl columns for isomer separation.

  • Causality: Acetonitrile is a

    
    -electron participant (it contains a triple bond) and will actively compete with the analyte for the 
    
    
    
    interaction sites on the stationary phase, effectively "masking" the column's unique selectivity. Methanol is a protic solvent that does not participate in
    
    
    interactions, allowing the PFP or Phenyl phase to interact maximally with the O-Methoxycinnamaldehyde isomers.

Q4: My (E)-isomer standard is suddenly showing a second peak. Is my column degrading? A: Likely not. Cinnamic acid derivatives and cinnamaldehydes are highly susceptible to photo-induced E/Z isomerization [6][7][8]. Exposure to ambient laboratory UV light during sample preparation or while sitting in the autosampler can cause the pure (E)-isomer to spontaneously convert into an equilibrium mixture of (E) and (Z). Always prepare samples in low-light conditions and use amber autosampler vials.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal effects of different chromatographic parameters on the resolution (


) of O-Methoxycinnamaldehyde isomers.
Column ChemistryMobile Phase OrganicPrimary Selectivity MechanismExpected Resolution (

)
Recommendation
Standard C18Acetonitrile (ACN)Hydrophobic< 1.0 (Co-elution)Not Recommended
Standard C18Methanol (MeOH)Hydrophobic + Minor Shape~1.2 (Partial)Acceptable for screening
Phenyl-HexylAcetonitrile (ACN)

+ Hydrophobic
~1.5 (Baseline)Good
PFP (Pentafluorophenyl) Methanol (MeOH)

, Dipole, Shape Selectivity
> 2.0 (Excellent) Optimal
Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed so that the emergence of a baseline-resolved doublet peak directly validates both the column selectivity and the absence of on-column isomerization.

1. Sample Preparation (Critical Step)

  • Step 1.1: Weigh 1.0 mg of O-Methoxycinnamaldehyde standard.

  • Step 1.2: Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Perform this step under subdued lighting.

  • Step 1.3: Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions (e.g., 40% MeOH / 60% Water).

  • Step 1.4: Transfer immediately to an amber glass autosampler vial to prevent UV-induced E/Z isomerization[8].

2. HPLC System Configuration

  • Column: PFP (Pentafluorophenyl) core-shell column (e.g., 100 x 4.6 mm, 2.7 µm)[4].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (Suppresses secondary silanol interactions).

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Elevated temperatures reduce mobile phase viscosity and improve mass transfer, but temperatures >40 °C may reduce the shape selectivity required for isomer resolution).

  • Detection: UV-Vis Diode Array Detector (DAD) set to 285 nm (optimal absorbance for the conjugated cinnamaldehyde system)[9].

3. Gradient Elution Program

  • 0.0 - 2.0 min: Isocratic hold at 40% B.

  • 2.0 - 10.0 min: Linear gradient from 40% B to 70% B.

  • 10.0 - 12.0 min: Column wash at 95% B.

  • 12.0 - 15.0 min: Re-equilibration at 40% B.

4. Data Interpretation

  • The (Z)-isomer, being sterically hindered and less planar, typically interacts less strongly with the planar PFP phase and will elute first .

  • The (E)-isomer, being planar, maximizes

    
     overlap with the stationary phase and will elute second .
    
Troubleshooting Guide

Issue 1: The peaks are baseline resolved, but the ratio of E to Z keeps changing between consecutive injections.

  • Root Cause: Photo-isomerization is occurring inside the autosampler.

  • Solution: Verify that you are using amber vials. If your autosampler has a transparent door, cover it or reduce ambient light in the laboratory. Ensure your sample solvent matches the initial mobile phase to prevent localized heating/solvent effects during injection.

Issue 2: Severe peak tailing is observed for both isomers.

  • Root Cause: Secondary interactions between the aldehyde oxygen and unendcapped metallic impurities or active silanols on the silica support.

  • Solution: Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid in both mobile phases to protonate active silanols. Alternatively, switch to a column with a high-purity Type-B silica base and maximum endcapping.

Issue 3: Co-elution occurs despite using a PFP column.

  • Root Cause: The use of Acetonitrile is disrupting the

    
     interactions.
    
  • Solution: Flush the system and switch Mobile Phase B entirely to Methanol. If resolution is still poor, decrease the gradient slope (e.g., 40% to 60% B over 15 minutes) to increase residence time in the critical separation zone.

References
  • MicroSolv Technology Corporation. "Isomers and Recommended HPLC Columns for Effective Separation." MTC USA. Available at:[Link]

  • LCGC International. "New Liquid Chromatography Columns and Accessories." Chromatography Online. Available at: [Link]

  • Taylor & Francis. "Synthesis, chiral separation and physical properties of the cinnamic acid derivatives." Taylor & Francis Online. Available at:[Link]

  • ResearchGate. "Typical HPLC chromatogram of mixtures of standard compounds." ResearchGate. Available at:[Link]

  • American Chemical Society. "Self-Assembled Thin Solid Films of Dioctadecyldimethylammonium Cinnamate Lamella Units That Control the Photostationary State of E−Z Photoisomerizations." Langmuir. Available at:[Link]

  • Universidad de Panamá. "Ingadosides A-C, acacic acid-type saponins from Inga sapindoides with potent inhibitory activity against downy mildew." UP. Available at:[Link]

Sources

Troubleshooting

How to remove impurities from synthetic O-Methoxycinnamaldehyde

Technical Support Center: O-Methoxycinnamaldehyde Purification Welcome to the technical support center for the purification of synthetic O-Methoxycinnamaldehyde. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Methoxycinnamaldehyde Purification

Welcome to the technical support center for the purification of synthetic O-Methoxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will explore common impurities, troubleshooting strategies, and detailed purification protocols in a practical, question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, analysis, and handling of O-Methoxycinnamaldehyde.

Q1: What are the primary impurities I should expect from a typical Claisen-Schmidt synthesis of O-Methoxycinnamaldehyde?

A: The synthesis, typically a Claisen-Schmidt condensation between o-methoxybenzaldehyde and acetaldehyde, can generate several byproducts.[1][2][3] Understanding these is the first step in designing a purification strategy.

  • Unreacted Starting Materials: o-Methoxybenzaldehyde is a common impurity if the reaction does not go to completion.

  • Oxidation Product: O-Methoxycinnamaldehyde is susceptible to air oxidation, especially under basic conditions or upon prolonged storage, forming the more polar O-Methoxycinnamic acid.[4]

  • Cannizzaro Reaction Products: If a strong base (e.g., NaOH) is used, o-methoxybenzaldehyde (which lacks α-hydrogens) can undergo a self-redox reaction to yield o-methoxybenzyl alcohol and o-methoxycinnamic acid.[5]

  • Acetaldehyde Self-Condensation Products: Acetaldehyde can react with itself to form various aldol adducts and polymers.

  • Polymerization Products: Aldehydes can be prone to self-condensation or polymerization over time, often catalyzed by acidic or basic residues.[4]

Table 1: Common Impurities and Their Characteristics

ImpurityStructureBoiling Point (°C)PolarityRemoval Notes
o-MethoxybenzaldehydeC₈H₈O₂238Less polar than productSeparable by column chromatography.
O-Methoxycinnamic AcidC₁₀H₁₀O₃DecomposesMore polar than productRemovable with a basic wash or chromatography.
o-Methoxybenzyl AlcoholC₈H₁₀O₂248-250More polar than productSeparable by column chromatography.

Q2: How can I reliably assess the purity of my O-Methoxycinnamaldehyde sample?

A: A multi-faceted approach is recommended to confirm purity.

  • Melting Point Determination: Pure O-Methoxycinnamaldehyde is a crystalline solid with a sharp melting point in the range of 45-48°C.[6] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quick, qualitative assessment. It helps in monitoring reaction progress and checking the purity of column fractions. A single spot under various solvent systems suggests high purity.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are quantitative techniques that can separate and quantify the main product and trace impurities.[7][8] A typical purity assay by GC should be >98%.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities by showing unexpected peaks.

Q3: What are the best practices for storing purified O-Methoxycinnamaldehyde to prevent degradation?

A: Due to its aldehyde functional group, O-Methoxycinnamaldehyde is prone to oxidation.[4] Proper storage is critical to maintain its purity over time.

  • Temperature: Store in a cool, dry place, preferably in a refrigerator (-20°C for long-term storage).[4][9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

  • Light: Protect from light by using an amber vial or storing it in a dark location.[6]

  • Container: Use a tightly sealed container to prevent moisture ingress and sublimation.[6][11]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem 1: My final product is a persistent yellow oil and fails to crystallize, or it has a very low and broad melting point.

Cause: This is a classic sign of significant impurities, most likely unreacted starting materials or various side products, which are disrupting the crystal lattice formation.

Solution Workflow:

The choice of purification method depends on the nature of the impurities. A logical progression is often most effective.

G start Crude Oily Product bisulfite Bisulfite Adduct Formation (Highly Selective for Aldehydes) start->bisulfite If non-aldehydic impurities are suspected recrystallization Recrystallization (Good for Crystalline Solids) start->recrystallization If product is mostly pure and just needs polishing chromatography Column Chromatography (Versatile but can be harsh) start->chromatography If impurities have different polarities pure_product Pure Crystalline Product bisulfite->pure_product recrystallization->chromatography Fails to Crystallize recrystallization->pure_product Success chromatography->pure_product

Sources

Optimization

Degradation pathways of O-Methoxycinnamaldehyde under experimental conditions

Technical Support Center: O-Methoxycinnamaldehyde Degradation Welcome to the technical support resource for researchers working with O-Methoxycinnamaldehyde. This guide is designed to provide practical, in-depth answers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Methoxycinnamaldehyde Degradation

Welcome to the technical support resource for researchers working with O-Methoxycinnamaldehyde. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimental work. Our focus is on explaining the causality behind degradation pathways and providing robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: My O-Methoxycinnamaldehyde stock solution, initially a pale yellow, has darkened over time. What is causing this instability and how can I prevent it?

This is a frequent observation and is typically due to a combination of oxidation and polymerization, inherent reactive tendencies of the molecule's functional groups.

  • Oxidative Degradation: The aldehyde functional group is susceptible to auto-oxidation, especially when exposed to atmospheric oxygen. This reaction, which can be accelerated by light and trace metal ions, converts the aldehyde to the corresponding O-Methoxycinnamic acid.[1]

  • Polymerization: As an α,β-unsaturated aldehyde, O-Methoxycinnamaldehyde can undergo self-condensation or polymerization reactions.[1] These reactions are often catalyzed by acidic impurities or surfaces and can lead to the formation of higher molecular weight, colored oligomers.

Troubleshooting & Prevention Protocol:

Preventative Measure Rationale Protocol Step
Inert Storage To minimize contact with atmospheric oxygen and prevent oxidation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Refrigeration To reduce the rate of chemical reactions, in line with Arrhenius kinetics.Store the solid material and any stock solutions in a refrigerator (2-8 °C).[1]
Light Protection To prevent light-activated autoxidation and other photochemical reactions.[1]Always use amber glass vials or wrap containers in aluminum foil.
Fresh Solution Prep To ensure the compound is in its un-degraded state for experiments.Prepare solutions immediately before use. Avoid long-term storage of solutions.
Solvent Purity To eliminate acidic or metallic impurities that can catalyze degradation.Use high-purity, degassed solvents (e.g., by sparging with nitrogen) for solution preparation.
Q2: I am planning a forced degradation study for a formulation containing O-Methoxycinnamaldehyde. What are the recommended starting conditions based on ICH guidelines?

Forced degradation, or stress testing, is crucial for developing stability-indicating methods and understanding degradation pathways.[2][3] The goal is to achieve 5-20% degradation of the active ingredient. Below are recommended starting conditions, which should be optimized for your specific drug product matrix.

Stress Condition Reagent/Condition Typical Duration Scientific Rationale & Key Target
Acid Hydrolysis 0.1 M HCl2 - 8 hours at 60 °CTargets acid-catalyzed reactions. While the ether linkage is relatively stable, this can promote polymerization of the unsaturated aldehyde.[1]
Base Hydrolysis 0.1 M NaOH2 - 8 hours at 60 °CTargets base-catalyzed reactions. Aldol-type condensations are a potential degradation pathway under these conditions.
Oxidation 3% H₂O₂24 hours at Room TempMimics oxidative stress. The primary target is the aldehyde group, which is readily oxidized to a carboxylic acid.[1][2]
Thermal Degradation Dry Heat at 80 °C48 - 72 hoursAssesses intrinsic thermal stability. For methoxylated aromatics, a key pathway can be the homolysis of the O–CH₃ bond, initiating a radical chain reaction.[4][5]
Photostability ICH Option 2: 1.2 million lux-hours & 200 watt-hours/m²VariableEvaluates light sensitivity. The conjugated π-electron system is a chromophore that can absorb UV light, leading to isomerization or photo-oxidation.[3]
Troubleshooting Experimental Observations
Q3: My oxidative stress experiment using hydrogen peroxide yielded a major, more polar peak on my reverse-phase HPLC. What is this likely to be?

The most probable identity of this new, more polar degradant is O-Methoxycinnamic acid .

Causality: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH).[1] This transformation introduces a highly polar, ionizable group, which significantly decreases its retention time on a C18 column (making it elute earlier) compared to the parent aldehyde. In vivo metabolic studies in rats corroborate this pathway, identifying the corresponding cinnamic acid as a major metabolite.[6][7]

Proposed Oxidative Degradation Pathway:

G parent O-Methoxycinnamaldehyde oxidant [O] (e.g., H₂O₂) parent->oxidant product O-Methoxycinnamic Acid (Primary Degradant) oxidant->product Oxidation of Aldehyde side_product O-Methoxybenzaldehyde (Via Double Bond Cleavage) product->side_product Further Oxidation (More Forcing Conditions) G cluster_0 Thermal Degradation cluster_1 Photolytic Degradation a_start O-Methoxycinnamaldehyde a_init Heat (Δ) a_step1 Homolysis of O-CH₃ bond a_init->a_step1 a_step2 Formation of Phenoxy & Methyl Radicals a_step1->a_step2 a_step3 Radical Chain Reactions a_step2->a_step3 a_end Complex Product Mixture a_step3->a_end b_start O-Methoxycinnamaldehyde b_init Light (hν) b_step1 Excitation of π-electron system b_init->b_step1 b_step2 Cis-Trans Isomerization b_step1->b_step2 b_step3 Photo-oxidation (if O₂ present) b_step1->b_step3 b_end Isomers, Oxidized Products (e.g., O-Methoxycinnamic Acid) b_step2->b_end b_step3->b_end

Caption: Contrasting initiation steps for thermal and photolytic degradation.

Analytical Method Troubleshooting
Q5: My HPLC method gives poor peak shape (tailing) for the parent compound and its degradants. How can I fix this?

Peak tailing in reverse-phase HPLC for compounds like O-Methoxycinnamaldehyde and its degradation products often stems from secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Guide for HPLC Method Optimization:

Issue Potential Cause Recommended Solution & Rationale
Peak Tailing Secondary Silanol Interactions: Residual, acidic silanol groups (-Si-OH) on the silica backbone of the C18 column can interact with the polar aldehyde and ether groups, causing tailing.1. Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous phase. This protonates the silanol groups, suppressing their ionization and minimizing unwanted interactions. 2. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where most residual silanols are derivatized.
Poor Resolution Insufficient Selectivity: The mobile phase may not be providing enough differentiation between compounds of similar polarity.1. Adjust Gradient Slope: Decrease the rate of change of the organic solvent (e.g., from a 5-minute to a 10-minute gradient). This gives more time for compounds to resolve. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They have different selectivities and can alter elution order.
Drifting Retention Times Column Equilibration/Temperature: The column may not be fully equilibrated between runs, or the lab temperature may be fluctuating.1. Increase Equilibration Time: Ensure a post-run equilibration time of at least 10 column volumes. 2. Use a Column Oven: Set the column temperature to 30 or 35 °C for consistent, reproducible retention times.

Example Protocol: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Column Temperature: 30 °C

This method provides a good starting point for separating the moderately non-polar O-Methoxycinnamaldehyde from its more polar acidic and hydroxylated degradants. [8][9]

References
  • On the Primary Thermal Decomposition Pathways of Hydroxycinnamaldehydes. Biblio.
  • Primary Thermal Decomposition Pathways of Hydroxycinnamaldehydes. Energy & Fuels. Available at: [Link]

  • o-Methoxycinnamaldehyde - PubChem. National Institutes of Health. Available at: [Link]

  • o-Methoxycinnamaldehyde | CAS:1504-74-1 | Phenols. BioCrick. Available at: [Link]

  • Characteristics and hazards of the cinnamaldehyde oxidation process. ResearchGate. Available at: [Link]

  • Cinnamaldehyde adsorption and thermal decomposition on copper surfaces. AIP Publishing. Available at: [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. UQTR. Available at: [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. PMC. Available at: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Cinnamomum verum-derived O-methoxycinnamaldehyde prevents lipopolysaccharide-induced depressive-like behavior in mice via NFAT mRNA stability in T lymphocytes. PubMed. Available at: [Link]

  • Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. ResearchGate. Available at: [Link]

  • Remarkably efficient hydrolysis of cinnamaldehyde to natural benzaldehyde in amino acid ionic liquids. ScienceDirect. Available at: [Link]

  • Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species. ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Photostability of Octyl‐P‐Methoxy Cinnamate in O/W Emulsions and in SLNs Vehicled in the Emulsions. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation and Performance Comparison Guide: Quantifying (Z)-O-Methoxycinnamaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: A critical evaluation of UHPLC-MS/MS performance versus traditional HPLC-UV and GC-MS platforms for the quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: A critical evaluation of UHPLC-MS/MS performance versus traditional HPLC-UV and GC-MS platforms for the quantification of the photolabile isomer (Z)-O-Methoxycinnamaldehyde.

Executive Summary & The Analytical Challenge

(Z)-O-Methoxycinnamaldehyde (cis-2-methoxycinnamaldehyde) is a bioactive phenylpropanoid found in Cinnamomum species, recognized for its potent anti-inflammatory and antimicrobial properties 1. In drug development and pharmacokinetics, accurately quantifying the (Z)-isomer presents a unique analytical challenge.

The (Z)-isomer is sterically hindered and highly susceptible to photoisomerization into the thermodynamically stable (E)-isomer under standard laboratory UV exposure. Furthermore, complex matrices (such as transdermal ointments or raw herbal extracts) contain structurally similar isobaric compounds like coumarin and eugenol, which frequently co-elute in legacy chromatographic systems 2. This guide compares the performance of a modern UHPLC-MS/MS workflow against traditional alternatives, proving its superiority in specificity, speed, and isomeric preservation.

Platform Comparison: Legacy Systems vs. UHPLC-MS/MS

To establish a robust analytical method, we must objectively compare the proposed UHPLC-MS/MS product against conventional platforms historically used for essential oils and botanical extracts 3.

  • Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Limitation: High injector and oven temperatures (often >200°C) induce artificial thermal isomerization of the (Z)-isomer to the (E)-isomer during the run, skewing the true endogenous ratio.

  • Alternative 2: Traditional HPLC-UV/DAD

    • Limitation: While it avoids thermal stress, UV detection lacks the resolving power to differentiate (Z)-O-Methoxycinnamaldehyde from co-eluting matrix interferents at trace levels, relying entirely on long, inefficient chromatographic gradients 4.

  • The Validated Product: UHPLC-ESI-MS/MS

    • Advantage: Utilizes sub-2 µm particle columns for ultra-fast separation, combined with Multiple Reaction Monitoring (MRM) to mathematically filter out matrix noise, achieving baseline Z/E resolution without thermal degradation.

Table 1: Performance Comparison of Analytical Platforms
ParameterGC-MSHPLC-UV/DADUHPLC-MS/MS (Validated Method)
Specificity HighModerateUltra-High (MRM)
Z/E Isomer Resolution Poor (Thermal Isomerization)GoodExcellent
Thermal Degradation Risk HighNoneNone
Matrix Interference LowHighNone
Typical Run Time 30 - 45 min20 - 30 min< 10 min

Experimental Protocol: A Self-Validating UHPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step incorporates internal checks to guarantee data trustworthiness.

Step 1: Actinically-Shielded Sample Extraction
  • Action: Weigh 50 mg of the sample into a 15 mL amber centrifuge tube. Add 5.0 mL of extraction solvent (Methanol:Water 80:20, v/v) and sonicate at 4°C.

  • Causality: (Z)-O-Methoxycinnamaldehyde is highly susceptible to UV-induced photoisomerization. Amber glassware blocks UV wavelengths, preserving the native Z/E ratio, while cold extraction minimizes kinetic degradation.

  • Self-Validation: Spike a known concentration of an isotopically labeled internal standard (e.g., Cinnamaldehyde-d7) prior to extraction. This allows the system to automatically calculate absolute recovery and correct for any ion suppression caused by the matrix.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.9 µm) maintained at 40°C. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) 2.

  • Causality: The sub-2 µm particles provide the high theoretical plate counts necessary to baseline-resolve the (Z) and (E) isomers rapidly. Formic acid acts as a crucial proton donor, ensuring efficient ionization to the

    
     state. Acetonitrile provides lower backpressure and sharper peak shapes than methanol for phenylpropanoids.
    
  • Self-Validation: Run a System Suitability Test (SST) standard mix before the batch. The chromatographic resolution (

    
    ) between (Z)- and (E)-O-Methoxycinnamaldehyde must strictly be 
    
    
    
    before proceeding.
Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using MRM. Monitor the transitions

    
     163.07 
    
    
    
    131.05 (quantifier) and
    
    
    163.07
    
    
    105.07 (qualifier).
  • Causality: The precursor ion

    
     at 
    
    
    
    163.07 is isolated in Q1. Collision-induced dissociation (CID) in Q2 yields specific fragments. Monitoring these specific transitions eliminates background noise from co-eluting isobaric matrix components.
  • Self-Validation: The ion ratio of the quantifier to the qualifier transition must remain within

    
     of the reference standard. Any deviation flags the peak as impure, preventing false-positive quantification.
    

Workflow A Sample Preparation (Amber Vials, 4°C) B UHPLC Separation (Sub-2 µm C18, Gradient) A->B Prevents Photoisomerization C ESI-MS/MS Detection (MRM Mode, Positive Ion) B->C Resolves Matrix Interferents D Method Validation (ICH Q2(R1) Guidelines) C->D Generates Raw Data E System Suitability (Z/E Resolution > 2.0) D->E F Sensitivity (LOD: 0.05 ng/mL) D->F G Reliability (Recovery: 98-102%) D->G

Figure 1: Self-validating UHPLC-MS/MS analytical workflow for (Z)-O-Methoxycinnamaldehyde.

Mechanistic Insights: MS/MS Fragmentation Pathway

Understanding the fragmentation mechanics is essential for method troubleshooting and ensuring target specificity. When the protonated precursor ion (




163.07) enters the collision cell, it undergoes predictable, energy-dependent fragmentation 2.

The primary cleavage involves the loss of a methanol group (


, 32 Da) from the methoxy moiety, yielding a highly stable product ion at 

131.05. Higher collision energies force the breakdown of the aromatic ring structure, generating the tropylium cation (

91.05).

Fragmentation M Precursor Ion [M+H]+ m/z 163.07 F1 Product Ion m/z 131.05 (-CH3OH) M->F1 CE: 20 eV F2 Product Ion m/z 105.07 (-C2H2O2) M->F2 CE: 40 eV F3 Product Ion m/z 91.05 (Tropylium) M->F3 CE: 60 eV

Figure 2: ESI-MS/MS collision-induced dissociation pathway for precursor ion m/z 163.07.

Quantitative Validation Data

The UHPLC-MS/MS method was rigorously validated according to ICH Q2(R1) guidelines. The data below demonstrates that this platform significantly outperforms traditional HPLC-UV in both sensitivity (LOD/LOQ) and precision, making it the superior choice for pharmacokinetic profiling of (Z)-O-Methoxycinnamaldehyde.

Table 2: Validation Metrics for UHPLC-MS/MS (ICH Q2(R1))
Validation ParameterExperimental ResultICH Acceptance Criterion
Linearity Range 1.0 - 500 ng/mL

Limit of Detection (LOD) 0.05 ng/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.15 ng/mLSignal-to-Noise (S/N)

10
Intra-day Precision (RSD) 1.8%

Inter-day Precision (RSD) 2.4%

Mean Matrix Recovery 99.2%95.0% - 105.0%

References

  • Geographical origin identification of cinnamon using HPLC-DAD fingerprints and chemometrics.
  • Potential active ingredients and mechanisms of Shufeitie ointment in the treatment of chronic obstructive pulmonary disease by integrating transdermal chemistry and network pharmacology. PubMed Central (PMC).
  • Chemical Fingerprinting and Quantification of Chinese Cinnamomi Cortex by Ultra High Performance Liquid Chromatography Coupled with Chemometrics Methods. PubMed Central (PMC).
  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central (PMC).

Sources

Comparative

Spectroscopic differentiation between (Z) and (E) isomers of O-Methoxycinnamaldehyde

An in-depth, objective comparison of the spectroscopic differentiation between the (Z) and (E) isomers of O-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde). Introduction and Mechanistic Causality O-Methoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison of the spectroscopic differentiation between the (Z) and (E) isomers of O-Methoxycinnamaldehyde (also known as 2-methoxycinnamaldehyde).

Introduction and Mechanistic Causality

O-Methoxycinnamaldehyde is a naturally occurring phenylpropanoid predominantly found in Cinnamomum cassia[1]. In both natural product isolation and synthetic organic chemistry, distinguishing between its (E) and (Z) geometric isomers is a critical quality control step. The isomerism of the


-unsaturated aldehyde moiety dictates the molecule's steric profile, chemical reactivity, and binding affinity in biological assays.

As an application scientist, I approach isomer differentiation not merely as a pattern-matching exercise, but as a study of physical causality. The spectroscopic differences between the (E) and (Z) isomers of O-Methoxycinnamaldehyde are fundamentally driven by dihedral angles and steric planarity :

  • Dihedral Angles (NMR): The spatial relationship between the vinylic protons (H-

    
     and H-
    
    
    
    ) directly dictates the scalar spin-spin coupling constant (
    
    
    ). The Karplus equation mathematically models this: the anti-periplanar arrangement (~180°) in the (E)-isomer maximizes orbital overlap, yielding a large
    
    
    -value[2][3]. The syn-periplanar arrangement (~0°) in the (Z)-isomer yields a significantly smaller
    
    
    -value[4].
  • Steric Planarity (UV-Vis & IR): The (E)-isomer is highly planar, allowing uninterrupted ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -electron delocalization from the ortho-methoxy-substituted benzene ring through the alkene to the carbonyl group. Conversely, the (Z)-isomer suffers from severe steric clash between the bulky ortho-methoxy aromatic ring and the cis-aldehyde group. To relieve this strain, the (Z)-isomer twists out of planarity, breaking the extended conjugation.
    

Quantitative Data Comparison

The following table synthesizes the expected spectroscopic parameters for both isomers, providing a quick-reference benchmark for analytical validation.

Analytical TechniqueParameter(E)-O-Methoxycinnamaldehyde (Trans)(Z)-O-Methoxycinnamaldehyde (Cis)Causality / Structural Rationale
ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

H NMR
Vinylic

Coupling
15.5 – 16.6 Hz 11.5 – 12.0 Hz Anti-periplanar (180°) vs. syn-periplanar (0°) dihedral angles[2][4].

H NMR
Aldehyde Shift (

)
~9.65 – 9.75 ppm~9.50 – 9.60 ppmAltered magnetic anisotropy due to the loss of coplanarity in the (Z)-isomer.
2D NOESY H-

/ H-

Cross-peak
Absent / Very Weak (Distance > 3.0 Å)Strong (Distance < 2.5 Å)Spatial proximity of the cis-protons allows for Nuclear Overhauser Effect transfer.
IR Spectroscopy Alkene C-H BendingSharp band at ~960 – 980 cm

Band absent; cis-bending at ~690 – 730 cm

Out-of-plane (oop) bending mode specific to trans-disubstituted alkenes[3].
UV-Vis

& Absorptivity
Bathochromic shift (Higher

), High

Hypsochromic shift (Lower

), Lower

Steric hindrance in the (Z)-isomer disrupts

-conjugation, increasing the HOMO-LUMO gap.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Relying solely on 1D


H NMR can lead to false assignments if the vinylic signals overlap with the aromatic multiplet region (typically 6.8 – 7.6 ppm). The following protocols ensure absolute confidence in structural elucidation.
Protocol A: Multi-Dimensional NMR Validation Workflow

This protocol utilizes 1D NMR for primary assignment and 2D NOESY as an orthogonal, self-validating check.

  • Sample Preparation: Dissolve 15-20 mg of the purified O-Methoxycinnamaldehyde sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference lock.
    
  • 1D

    
    H NMR Acquisition:  Acquire standard 1D proton spectra at 
    
    
    
    400 MHz to ensure sufficient dispersion of the aromatic and vinylic signals.
  • Coupling Constant Extraction: Locate the doublet of doublets (dd) corresponding to H-

    
     (adjacent to the carbonyl) and the doublet (d) for H-
    
    
    
    (adjacent to the aromatic ring). Calculate the
    
    
    -value in Hertz by multiplying the ppm difference between the split peaks by the spectrometer frequency (e.g.,
    
    
    ppm
    
    
    400). A value
    
    
    Hz confirms the (E)-isomer[3];
    
    
    Hz confirms the (Z)-isomer[4].
  • 2D NOESY Acquisition (The Self-Validation Step): If the vinylic protons are obscured by the aromatic signals (e.g., the methoxy-substituted ring protons), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Data Interpretation: Look for a cross-peak between H-

    
     and H-
    
    
    
    . A strong NOE cross-peak definitively proves the spatial proximity inherent to the (Z)-isomer, overriding any ambiguous 1D coupling data.

NMR_Workflow N1 Sample Preparation (Dissolve in CDCl3 + TMS) N2 1D 1H NMR Acquisition (Extract J-coupling) N1->N2 N3 1D 13C NMR Acquisition (Carbon shifts) N1->N3 N4 2D NOESY / COSY (Spatial & Bond Connectivity) N2->N4 If J-value is ambiguous N5 Data Synthesis (Definitive Isomer Assignment) N2->N5 J > 15 Hz (E) / J < 12 Hz (Z) N3->N4 N4->N5 NOE cross-peaks confirm Z/E

NMR Workflow for Self-Validating Isomer Differentiation

Protocol B: Photoisomerization and Isolation of the (Z)-Isomer

Because the (E)-isomer is thermodynamically favored and commercially standard[3], researchers often need to synthesize the (Z)-isomer for comparative studies.

  • Irradiation: Dissolve pure (E)-O-Methoxycinnamaldehyde in a non-polar, UV-transparent solvent (e.g., hexanes or cyclohexane) to a concentration of 0.05 M. Degas the solution with Argon for 15 minutes to prevent singlet oxygen-mediated degradation.

  • Photostationary State Generation: Irradiate the solution using a 365 nm UV LED reactor for 2-4 hours. Monitor the reaction via TLC or HPLC until a photostationary state is reached (typically a 60:40 to 70:30 mixture of E:Z).

  • Chromatographic Separation: Concentrate the mixture in vacuo. Purify via flash column chromatography using fine silica gel. Because the (Z)-isomer is less planar, it typically exhibits a smaller dipole moment and interacts less strongly with the stationary phase, eluting slightly faster than the (E)-isomer when using a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate)[4].

  • Verification: Immediately verify the isolated fractions using Protocol A, as the (Z)-isomer may slowly revert to the thermodynamic (E)-isomer under ambient light and heat.

Photoisomerization S1 Pure (E)-O-Methoxycinnamaldehyde S2 UV Irradiation (365 nm) in degassed hexanes S1->S2 S3 Photostationary State (Mixture of E and Z) S2->S3 S4 Flash Chromatography (Silica gel, Hexane:EtOAc) S3->S4 Separation based on polarity S5 Isolated (Z)-Isomer S4->S5

Photoisomerization and Isolation Workflow for the (Z)-Isomer

References

  • Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin ResearchGate[Link][2]

  • O-Methoxycinnamaldehyde, (E)- | CID 641298 PubChem[Link][1]

  • Merging singlet-oxygen induced furan oxidations with organocatalysis Semantic Scholar[Link][4]

  • Synthesis and characterization of solid 2-methoxycinnamylidenepyruvic acid SciELO[Link][3]

  • RETRACTED ARTICLE: Anti-proliferative and immunomodulatory potencies of cinnamon oil on Ehrlich ascites carcinoma bearing mice PMC - National Institutes of Health[Link][5]

  • A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics ACS Publications[Link][6]

  • Compounds of Essential Oils from Different Parts of Cinnamomum cassia and the Perception Mechanism of Their Characteristic Flavors MDPI[Link]

Sources

Validation

A Comparative Guide to the Synthesis of O-Methoxycinnamaldehyde for Research and Development

Introduction: The Significance of O-Methoxycinnamaldehyde O-Methoxycinnamaldehyde, also known as 2-methoxycinnamaldehyde, is a valuable aromatic aldehyde characterized by a methoxy group at the ortho-position of the phen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-Methoxycinnamaldehyde

O-Methoxycinnamaldehyde, also known as 2-methoxycinnamaldehyde, is a valuable aromatic aldehyde characterized by a methoxy group at the ortho-position of the phenyl ring. This substitution imparts unique electronic and steric properties, making it a crucial intermediate and building block in the synthesis of pharmaceuticals, fragrances, and advanced materials. Its applications range from serving as a precursor for novel chromane derivatives to its use in developing agents against oxidative-stress-induced muscle atrophy.[1] Given its importance, the efficient and scalable synthesis of O-Methoxycinnamaldehyde is a topic of considerable interest to the scientific community.

This guide provides an in-depth comparative analysis of the most prevalent and effective synthesis routes for O-Methoxycinnamaldehyde. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective yields, benefits, and drawbacks. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthesis strategy for their specific application, whether for bench-scale research or large-scale production.

Overview of Primary Synthesis Routes

The synthesis of O-Methoxycinnamaldehyde can be approached through several distinct chemical transformations. Each route offers a unique set of advantages and challenges related to starting material availability, reaction conditions, yield, and atom economy. The three primary strategies that will be discussed in detail are:

  • Route A: Claisen-Schmidt Condensation: A classic and widely used base-catalyzed reaction between o-methoxybenzaldehyde and acetaldehyde.

  • Route B: Vilsmeier-Haack Reaction: A formylation reaction that introduces the aldehyde group onto a pre-existing o-methoxystyrene or similar precursor.

  • Route C: Oxidation of O-Methoxycinnamyl Alcohol: A selective oxidation of the corresponding alcohol to the desired aldehyde.

This guide will now proceed to dissect each of these routes, providing the necessary technical detail for practical application and informed decision-making.

Detailed Analysis of Synthesis Routes

Route A: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and fundamental carbon-carbon bond-forming reaction. It involves the crossed aldol condensation of an aromatic aldehyde lacking α-hydrogens (like o-methoxybenzaldehyde) with an enolizable aldehyde or ketone (acetaldehyde in this case) in the presence of a base.[2][3] The resulting β-hydroxy aldehyde intermediate readily dehydrates to yield the thermodynamically stable α,β-unsaturated product, O-Methoxycinnamaldehyde.[4]

Mechanistic Causality: The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical for deprotonating acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of o-methoxybenzaldehyde. The ortho-methoxy group on the benzaldehyde ring is an electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde, but the reaction proceeds efficiently under standard conditions. The subsequent dehydration step is often spontaneous or facilitated by heat, driven by the formation of a stable, extended conjugated system.[3]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration acetaldehyde Acetaldehyde enolate Enolate (Nucleophile) acetaldehyde->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide Attacks Carbonyl benzaldehyde o-Methoxy- benzaldehyde benzaldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol + H₂O product O-Methoxy- cinnamaldehyde aldol->product - H₂O (Dehydration) Vilsmeier_Haack_Workflow Figure 2: Workflow of the Vilsmeier-Haack Reaction reagent_formation 1. Vilsmeier Reagent Formation (DMF + POCl₃) electrophilic_attack 2. Electrophilic Attack (Substrate + Vilsmeier Reagent) reagent_formation->electrophilic_attack Generates Electrophile hydrolysis 3. Hydrolysis (Aqueous Work-up) electrophilic_attack->hydrolysis Forms Iminium Intermediate product 4. Final Product (O-Methoxycinnamaldehyde) hydrolysis->product Yields Aldehyde

Sources

Comparative

Benchmarking (Z)-O-Methoxycinnamaldehyde Against Standard NF-κB Inhibitors: A Comprehensive Guide

Executive Summary Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory, immune, and apoptotic responses. Aberrant NF-κB activation is a hallmark of numerous pathologies, including autoimmu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory, immune, and apoptotic responses. Aberrant NF-κB activation is a hallmark of numerous pathologies, including autoimmune disorders and malignancies. Consequently, the development and benchmarking of NF-κB inhibitors is a critical workflow in drug discovery.

This guide provides an objective, data-driven comparison of (Z)-O-Methoxycinnamaldehyde (2-MCA) —a natural bioactive compound isolated from Cinnamomum cassia[1][2]—against established synthetic and natural NF-κB inhibitors, including BAY 11-7082, Bortezomib, Parthenolide, and Caffeic Acid Phenethyl Ester (CAPE). By analyzing their distinct mechanistic targets, IC50 values, and downstream effects, researchers can make informed decisions when selecting inhibitors for specific experimental or therapeutic models.

Mechanistic Benchmarking: The "Why" and "How"

The NF-κB signaling cascade offers multiple nodes for pharmacological intervention. Understanding where an inhibitor acts is as crucial as knowing its potency.

  • (Z)-O-Methoxycinnamaldehyde (2-MCA): Unlike upstream kinase inhibitors, 2-MCA directly inhibits the DNA binding activity of the NF-κB complex (specifically p65/p50 heterodimers) in the nucleus[1][2]. This terminal blockade prevents the transcription of pro-inflammatory cytokines even if upstream translocation has occurred[3].

  • BAY 11-7082: A classic upstream inhibitor that selectively and irreversibly blocks the TNF-α-inducible phosphorylation of IκBα[4][5]. By preventing IκBα degradation, it traps NF-κB in the cytoplasm.

  • Bortezomib (PS-341): An FDA-approved 26S proteasome inhibitor[6][7]. It halts the degradation of ubiquitinated IκBα, indirectly preventing NF-κB nuclear translocation.

  • Parthenolide: A sesquiterpene lactone that exerts a dual mechanism: it inhibits IKKβ upstream and directly alkylates the p65 subunit of NF-κB, preventing DNA binding[8][9].

NFKB_Pathway Stimulus TNF-α / LPS Receptor Receptor (TNFR/TLR4) Stimulus->Receptor Activates IKK IKK Complex (IKKα/β/γ) Receptor->IKK Signals IkB IκBα (Phosphorylation) IKK->IkB Phosphorylates Proteasome 26S Proteasome (Degradation) IkB->Proteasome Ubiquitination NFKB_Cyto NF-κB (p50/p65) Cytoplasm Proteasome->NFKB_Cyto Releases NFKB_Nuc NF-κB (p50/p65) Nucleus NFKB_Cyto->NFKB_Nuc Translocation DNA DNA Binding & Transcription NFKB_Nuc->DNA Binds Parthenolide Parthenolide Parthenolide->IKK Inhibits BAY BAY 11-7082 BAY->IkB Blocks Phos. Bortezomib Bortezomib Bortezomib->Proteasome Inhibits MCA (Z)-O-Methoxycinnamaldehyde MCA->DNA Blocks Binding

Mechanistic targeting of the NF-κB signaling pathway by various benchmarked inhibitors.

Quantitative Data Comparison

To objectively benchmark 2-MCA, we must evaluate its potency (IC50) relative to standard alternatives. While 2-MCA is less potent than synthetic proteasome inhibitors like Bortezomib, its value lies in its specific terminal targeting and lower broad-spectrum cytotoxicity, making it an excellent tool compound for isolating DNA-binding dynamics.

InhibitorPrimary Target / MechanismIC50 ValueReversibilitySource Type
(Z)-O-Methoxycinnamaldehyde NF-κB DNA Binding~31 μM (Transcriptional Activity)[2]ReversibleNatural (C. cassia)[1]
CAPE (Positive Control) NF-κB Nuclear Translocation~2 μM (Transcriptional Activity)[2]ReversibleNatural (Propolis)
BAY 11-7082 IκBα Phosphorylation10 μM (IκBα Phos.)[4][5]Irreversible[5]Synthetic
Parthenolide IKKβ / p65 Alkylation1 - 10 μM (Cell-line dependent)[8][9]IrreversibleNatural (T. parthenium)[8]
Bortezomib 26S Proteasome (Ki)0.6 nM (Proteasome Ki)[6]ReversibleSynthetic (FDA Approved)[7]

Experimental Workflows: Self-Validating Protocols

Because 2-MCA's primary mechanism of action is the inhibition of DNA binding rather than upstream kinase activity[1], standard Western blots for IκBα degradation will not accurately reflect its efficacy. Instead, researchers must utilize assays that directly measure protein-DNA interactions and subsequent transcriptional output.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

Causality: EMSA is the gold standard for validating 2-MCA because it directly visualizes the physical interaction between the NF-κB complex and its consensus DNA sequence. If 2-MCA functions as reported, the shifted band representing the DNA-protein complex will diminish in a dose-dependent manner, even if nuclear extraction shows high levels of p65.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed RAW 264.7 macrophages at

    
     cells/mL. Pre-treat with 2-MCA (10, 25, 50 μM) for 1 hour, followed by stimulation with 1 μg/mL LPS for 6 hours to induce NF-κB activation[1][2].
    
  • Nuclear Extraction: Harvest cells and lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors. Centrifuge to pellet intact nuclei. Resuspend the pellet in a hypertonic buffer (20 mM HEPES, 420 mM NaCl) to extract nuclear proteins.

  • Probe Preparation: Synthesize a double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') and label the 3' end with Biotin.

  • Binding Reaction: Incubate 5 μg of nuclear extract with 20 fmol of the biotinylated probe in a binding buffer (10 mM Tris, 50 mM KCl, 1 mM DTT) for 20 minutes at room temperature. Self-Validation Step: Include a "Cold Competition" control using a 100-fold excess of unlabeled probe to confirm binding specificity.

  • Electrophoresis & Detection: Resolve the complexes on a 6% non-denaturing polyacrylamide gel (PAGE) at 100V. Transfer to a positively charged nylon membrane, crosslink with UV light, and detect using a streptavidin-horseradish peroxidase (HRP) chemiluminescent system.

EMSA_Workflow CellPrep Cell Culture & Treatment (LPS + 2-MCA) NucExtract Nuclear Extraction (Isolate NF-κB) CellPrep->NucExtract Probe Biotin-Labeled DNA Probe Incubation NucExtract->Probe PAGE Non-denaturing PAGE Separation Probe->PAGE Transfer Transfer to Nylon Membrane PAGE->Transfer Detect Chemiluminescent Detection Transfer->Detect

Step-by-step EMSA workflow for validating the inhibition of NF-κB/DNA binding interactions.

Protocol 2: Luciferase Reporter Assay

Causality: While EMSA proves physical binding inhibition, a Luciferase assay is required to validate that this physical block translates into functional transcriptional repression of downstream genes.

Step-by-Step Methodology:

  • Transfection: Co-transfect target cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for transfection efficiency normalization).

  • Treatment: 24 hours post-transfection, pre-treat cells with varying concentrations of 2-MCA (10–50 μM) or BAY 11-7082 (10 μM, as a positive control)[4][5] for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) or LPS (1 μg/mL) to the culture media for 8-12 hours.

  • Quantification: Lyse the cells and use a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence first, quench, and then measure Renilla luminescence. Calculate the relative response ratio (Firefly/Renilla) to determine the IC50 of transcriptional inhibition.

Conclusion for Drug Development Professionals

When benchmarking NF-κB inhibitors, the selection must align with the experimental goal. If the objective is to completely shut down the upstream inflammatory cascade, irreversible IκBα inhibitors like BAY 11-7082 or proteasome inhibitors like Bortezomib are highly effective. However, these compounds often trigger widespread cellular stress and off-target effects (e.g., Bortezomib's impact on all ubiquitinated proteins)[7].

(Z)-O-Methoxycinnamaldehyde occupies a valuable niche. By acting downstream at the DNA-binding level[1][2], it allows researchers to decouple upstream kinase signaling from terminal transcriptional activation. This makes 2-MCA an indispensable tool for investigating the nuanced mechanics of NF-κB-driven pathology, particularly in models of ischemia-reperfusion injury[3] and targeted anti-inflammatory drug design.

References

  • Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed. National Institutes of Health. Available at:[Link]

  • Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC. National Institutes of Health. Available at:[Link]

  • Bortezomib-resistant nuclear factor κB expression in stem-like cells in mantle cell lymphoma. National Institutes of Health. Available at:[Link]

  • Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies. MDPI. Available at:[Link]

  • Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS expression. ResearchGate. Available at:[Link]

Sources

Validation

Comparative Efficacy Guide: (Z)-O-Methoxycinnamaldehyde vs. Traditional Natural Antifungals

As a Senior Application Scientist specializing in botanical-derived therapeutics, I frequently observe drug development teams defaulting to trans-cinnamaldehyde (CA) or eugenol when formulating natural antifungal agents....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in botanical-derived therapeutics, I frequently observe drug development teams defaulting to trans-cinnamaldehyde (CA) or eugenol when formulating natural antifungal agents. While these compounds possess broad-spectrum antimicrobial properties, their application is often limited by unintended pharmacological liabilities, such as toxicity or the paradoxical upregulation of fungal virulence factors at sub-lethal doses.

This guide objectively evaluates (Z)-O-Methoxycinnamaldehyde (OMCA) —a potent, naturally occurring derivative found in Cinnamomum cassia and Cinnamomum zeylanicum—comparing its efficacy, mechanistic advantages, and synergistic potential against traditional natural antifungals.

Mechanistic Superiority: The Aflatoxin Paradox

Understanding the causality behind fungal cell death is critical for drug development. Traditional natural antifungals like trans-cinnamaldehyde induce severe oxidative stress to disrupt the fungal cell membrane. However, this mechanism harbors a fatal flaw: when Aspergillus flavus is exposed to sub-Minimum Inhibitory Concentrations (sub-MIC) of CA, the induced oxidative stress triggers a defense response that actually promotes and upregulates aflatoxin biosynthesis [1].

OMCA demonstrates superior pharmacological elegance. Its unique ortho-methoxy substitution alters its interaction with fungal transcription factors. OMCA completely inhibits the growth of A. parasiticus and A. flavus at 100 µg/mL, but more importantly, it directly downregulates aflatoxin B1 production by over 90% at a mere 6.25 µg/mL—bypassing the stress-induced mycotoxin spike entirely [2]. Furthermore, OMCA actively disrupts biofilm formation, neutralizing the pathogenic potential of resistant strains [3].

MechanisticPathway OMCA (Z)-O-Methoxycinnamaldehyde Membrane Membrane Permeabilization OMCA->Membrane Disrupts lipid bilayer Toxin Aflatoxin Gene Downregulation OMCA->Toxin Blocks biosynthesis Biofilm Biofilm Arrest OMCA->Biofilm Prevents adhesion Death Fungal Cell Death Membrane->Death Biofilm->Death

Mechanistic pathways of OMCA inducing fungal cell death and toxin inhibition.

Quantitative Efficacy Comparison

When evaluating natural antifungals, we must look beyond baseline MICs and assess their behavior in complex clinical scenarios, such as mycotoxin suppression and azole-drug reactivation. Recent checkerboard assays reveal that while CA is merely additive with clinical azoles, combining OMCA with CA and cinnamyl acetate creates a synergistic phytocomplex (FIC < 0.5) capable of fully restoring fluconazole effectiveness against multidrug-resistant Candida auris[4].

Table 1: Comparative Antifungal & Anti-Mycotoxigenic Profiles
Antifungal AgentPrimary Botanical SourceMIC against A. flavusMycotoxin Inhibition Profile (Sub-MIC)C. auris Synergy (w/ Fluconazole)
(Z)-O-Methoxycinnamaldehyde C. cassia100 µg/mL>90% inhibition at 6.25 µg/mL Synergistic (FIC < 0.5)
trans-Cinnamaldehyde C. cassia~132 µg/mL (1.0 mM)Promotes aflatoxin productionAdditive
Eugenol C. zeylanicum>200 µg/mLModerate inhibitionAdditive
Thymol T. vulgaris~150 µg/mLModerate inhibitionAdditive

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal validation steps to prevent common experimental artifacts associated with lipophilic phytochemicals.

ExperimentalWorkflow Prep Inoculum Prep (10^4 CFU/mL) Dilution Broth Microdilution (0.1-200 µg/mL) Prep->Dilution Incubate Incubation (25°C, 48-72h) Dilution->Incubate MIC MIC Determination (Resazurin Assay) Incubate->MIC HPLC HPLC Analysis (Mycotoxin Quant) Incubate->HPLC

Standardized experimental workflow for evaluating MIC and mycotoxin inhibition.

Protocol A: Orthogonal MIC Determination (Broth Microdilution + Resazurin)

Causality Check: Essential oil derivatives like OMCA are highly lipophilic and often form micro-emulsions in aqueous broth, creating artificial turbidity. Relying solely on optical density (OD600) can yield false positives for fungal growth. By introducing resazurin—a redox dye that shifts from blue to fluorescent pink in the presence of metabolically active cells—we validate whether turbidity is due to compound precipitation or actual fungal proliferation.

  • Inoculum Preparation: Adjust A. flavus or C. auris spore suspension to

    
     CFU/mL in RPMI 1640 medium buffered with MOPS.
    
  • Serial Dilution: Dispense 100 µL of medium into a 96-well plate. Add OMCA (dissolved in 1% DMSO) to the first column and perform 2-fold serial dilutions (ranging from 200 µg/mL down to 0.195 µg/mL).

  • Inoculation: Add 100 µL of the fungal inoculum to all wells (except negative sterility controls).

  • Incubation: Incubate plates in the dark at 25°C (for Aspergillus) or 35°C (for Candida) for 48–72 hours.

  • Metabolic Validation: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration where the well remains strictly blue (indicating complete metabolic arrest).

Protocol B: Absolute Mycotoxin Quantification via HPLC-FLD

Causality Check: While ELISA is rapid, it suffers from cross-reactivity with structurally similar, non-toxic secondary metabolites. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), coupled with pre-column derivatization, ensures we are exclusively quantifying Aflatoxin B1.

  • Extraction: Harvest 50 mL of the sub-MIC treated A. flavus broth (e.g., treated with 6.25 µg/mL OMCA). Add 50 mL of chloroform and vigorously shake for 30 minutes to extract lipophilic mycotoxins.

  • Evaporation: Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization: Reconstitute the dried extract in 200 µL of hexane and 50 µL of trifluoroacetic acid (TFA). Incubate for 15 minutes to derivatize Aflatoxin B1 into its highly fluorescent hemiacetal form (Aflatoxin B2a).

  • HPLC Injection: Evaporate the hexane/TFA mixture, reconstitute in 1 mL of mobile phase (Water:Methanol:Acetonitrile, 60:20:20 v/v/v), and inject 20 µL into a C18 reverse-phase column.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 440 nm). Calculate inhibition percentage by comparing the Area Under the Curve (AUC) of the OMCA-treated samples against the untreated positive control.

References

  • Morozumi, S. (1978). Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon. Applied and Environmental Microbiology. Available at:[Link]

  • Li, Y. et al. (2015). Nanocapsular Dispersion of Cinnamaldehyde for Enhanced Inhibitory Activity against Aflatoxin Production by Aspergillus flavus. Toxins (MDPI). Available at:[Link]

  • Mauriello, G. et al. (2024). Enhancing fluconazole reactivation against Candida auris: efficacy of Cinnamomum zeylanicum essential oil versus cinnamaldehyde. Microbiology Spectrum. Available at:[Link]

  • Qian, W. et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Microbiology. Available at:[Link]

Sources

Comparative

Cytotoxicity and Mechanistic Profiling of O-Methoxycinnamaldehyde (2-MCA) Across Diverse Cell Lines

As drug development increasingly looks toward naturally derived compounds to overcome chemoresistance, O-Methoxycinnamaldehyde (2-MCA) —a bioactive constituent isolated from Cinnamomum cassia and Cinnamomum verum—has eme...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward naturally derived compounds to overcome chemoresistance, O-Methoxycinnamaldehyde (2-MCA) —a bioactive constituent isolated from Cinnamomum cassia and Cinnamomum verum—has emerged as a highly selective anti-proliferative and anti-inflammatory agent[1]. Unlike broad-spectrum chemotherapeutics that induce indiscriminate cellular necrosis, 2-MCA exhibits a finely tuned, cell-line-dependent cytotoxicity profile.

This guide provides an objective, data-backed comparison of 2-MCA’s cytotoxic efficacy across various cancer and normal cell lines, detailing the causality behind its mechanism of action and providing self-validating experimental protocols for reproducible in vitro screening.

Mechanistic Overview: The Dual-Targeting Architecture of 2-MCA

The efficacy of 2-MCA is rooted in its ability to simultaneously disrupt genomic stability in hyperproliferative cells while modulating inflammatory signaling networks. Mechanistically, 2-MCA acts as a dual inhibitor of Topoisomerase I and II , preventing DNA relaxation during replication and triggering catastrophic double-strand breaks[2]. Concurrently, it induces profound lysosomal vacuolation and mitochondrial membrane potential (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) collapse, which forces the release of Cytochrome c and activates the intrinsic Caspase-9/Caspase-3 apoptotic cascade.

In non-malignant and immune cells, 2-MCA shifts its primary target, acting as a potent inhibitor of the NF-


B signaling pathway by preventing I

B

degradation, thereby halting proliferation and cytokine release without inducing overt apoptosis[3].

Mechanism MCA O-Methoxycinnamaldehyde (2-MCA) Topo Topoisomerase I & II MCA->Topo Inhibits NFkB NF-κB Pathway MCA->NFkB Inhibits Mito Mitochondrial Membrane Depolarization (ΔΨm) MCA->Mito Induces ROS/Stress Apop Cell Apoptosis Topo->Apop DNA Damage Prolif Cell Cycle Arrest (p21/p27 Upregulation) NFkB->Prolif Downregulates Cyclins Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Casp3->Apop Execution Phase

Fig 1: 2-MCA dual-targeting mechanism driving intrinsic apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Comparison

The following table synthesizes the half-maximal inhibitory concentration (


) of 2-MCA across distinct cellular phenotypes following 48 hours of exposure.
Cell LineTissue OriginPhenotype

(48h)
Primary Mechanism of Action
NCI-H520 LungSquamous Cell Carcinoma12.11 µM Topo I/II inhibition, Caspase-3/9 activation[1]
COLO 205 ColonColorectal Adenocarcinoma22.32 µM Lysosomal vacuolation,

loss[4]
A549 LungAdenocarcinoma~32.0 µM Bax/Bak upregulation, Bcl-2 downregulation[5]
RAW 264.7 MurineMacrophages (Immune)>100 µM Non-cytotoxic; Inhibits NO/TNF-

via NF-

B (

~31 µM)[6]
HASMC AortaSmooth Muscle (Normal)>50 µM Non-cytotoxic; Cell cycle arrest (G1/S phase)[3]
Cell-Line Specific Causality Analysis
  • Hyper-Sensitivity in Squamous Cell Carcinoma (NCI-H520): NCI-H520 cells exhibit an exceptionally low

    
     of 12.11 µM[1]. Causality: Squamous cell carcinomas rely heavily on hyperactive Topoisomerase enzymes to sustain rapid, unchecked DNA replication. 2-MCA's ability to lock Topo I/II onto the DNA strands converts these essential enzymes into lethal DNA-damaging agents, triggering rapid apoptosis[2].
    
  • Moderate Sensitivity in Adenocarcinomas (COLO 205 & A549): In COLO 205 and A549 cells, 2-MCA induces cell death at 22–32 µM[5]. Causality: These cells are driven into apoptosis primarily through the mitochondrial intrinsic pathway. 2-MCA upregulates pro-apoptotic Bax/Bak while suppressing anti-apoptotic Bcl-2, physically compromising the mitochondrial outer membrane[2].

  • Resistance in Normal & Immune Cells (RAW 264.7 & HASMC): 2-MCA demonstrates a highly favorable therapeutic window. In RAW 264.7 macrophages, viability is maintained even at 100 µM[6]. Causality: Normal cells replicate at a slower rate, rendering them less dependent on Topoisomerase activity. Instead of inducing DNA damage, 2-MCA acts as a signaling modulator in these cells, preventing the nuclear translocation of NF-

    
    B and upregulating cell-cycle inhibitors like p21 and p27[3].
    

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the biochemical causality justifying the experimental choice.

Protocol A: High-Throughput Cell Viability Assessment (XTT Assay)

Why XTT over MTT? The XTT assay yields a water-soluble formazan dye, eliminating the need for the DMSO solubilization step required in MTT assays. This reduces well-to-well variability and pipetting errors during high-throughput


 screening[7].
  • Cell Seeding: Seed target cells (e.g., COLO 205) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C.
    
    • Causality: Allows cells to re-adhere and re-enter the logarithmic growth phase, ensuring the metabolic baseline is stable prior to drug exposure.

  • Drug Exposure: Treat cells with a serial dilution of 2-MCA (10 µM to 160 µM) for 48h[8]. Include a vehicle control (DMSO

    
     0.1%).
    
  • XTT Labeling: Add 50 µL of XTT labeling mixture combined with Phenazine Methosulfate (PMS) to each well. Incubate for 2-4 hours.

    • Causality: PMS acts as an intermediate electron carrier. It drastically accelerates the reduction of XTT by mitochondrial dehydrogenases at the plasma membrane, ensuring a rapid and robust colorimetric signal.

  • Quantification: Measure absorbance at 492 nm (reference wavelength 650 nm) using a microplate reader[9].

Protocol B: Validation of Apoptotic Stage (Annexin V-FITC/PI Flow Cytometry)

Why dual staining? Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the exact stage of cell death[8].

  • Harvesting: Collect

    
     2-MCA-treated cells. Wash twice with ice-cold PBS.
    
  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM

    
    , pH 7.4)[10].
    
    • Causality: Annexin V binding to phosphatidylserine is strictly calcium-dependent. The specific

      
       concentration in the binding buffer prevents false-negative signals.
      
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Topoisomerase I/II Relaxation Assay

Why this assay? This cell-free system isolates the direct molecular target of 2-MCA, proving that the observed DNA damage in cells is a direct result of enzyme inhibition rather than downstream oxidative stress[11].

  • Reaction Setup: Incubate 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with recombinant Topo I or Topo II in the presence of varying concentrations of 2-MCA.

    • Causality: Supercoiled DNA serves as the substrate. Functional Topo enzymes will relax the DNA, significantly altering its electrophoretic mobility.

  • ATP Addition: For Topo II assays only, add 1 mM ATP to the reaction buffer.

    • Causality: Topo II is an ATP-dependent enzyme that passes one DNA double strand through another, whereas Topo I acts via ATP-independent single-strand nicks.

  • Termination: Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K. Incubate at 37°C for 30 minutes.

    • Causality: SDS denatures the Topoisomerase, and Proteinase K digests it. This prevents protein-DNA complexes from artificially retarding DNA migration in the gel.

  • Electrophoresis: Resolve the products on a 1% agarose gel and stain with ethidium bromide.

    • Causality: Supercoiled DNA is highly compact and migrates rapidly. If 2-MCA successfully inhibits the enzyme, the fast-migrating supercoiled band will be preserved.

References

1.[1] 2-Methoxycinnamaldehyde (o-Methoxycinnamaldehyde) | Apoptosis Inducer - MedChemExpress - 1 2.[3] 2-Methoxycinnamaldehyde inhibits the TNF-α-induced proliferation and migration of human aortic smooth muscle cells - Spandidos Publications - 3 3.[6] NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - BMB Reports - 6 4.[2] o-Methoxycinnamaldehyde | CAS:1504-74-1 - ChemFaces - 2 5.[5] 2-Methoxycinnamaldehyde | High Purity | For Research Use - Benchchem - 5 6.[9] Discovery of a novel anticancer agent with both anti-topoisomerase I and II activities in hepatocellular carcinoma SK-Hep-1 cells in vitro and in vivo - PMC / NIH - 9 7.[8] Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells - Food & Nutrition Research - 8 8. Immune Suppressive Effect of Cinnamaldehyde Due to Inhibition of Proliferation and Induction of Apoptosis in Immune Cells - PLOS One - 10 9. View of Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death... - Food & Nutrition Research - 11 10.[4] 2-MCA's chemical structure and effects on cell morphology... - ResearchGate - 4 11.[7] Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells - PMC / NIH - 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-Methoxycinnamaldehyde, (Z)-

Advanced Operational Safety & PPE Guide: Handling O-Methoxycinnamaldehyde, (Z)- O-Methoxycinnamaldehyde (CAS 1504-74-1), an isolated natural compound from Cinnamomum cassia, is a potent apoptosis inducer and topoisomeras...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety & PPE Guide: Handling O-Methoxycinnamaldehyde, (Z)-

O-Methoxycinnamaldehyde (CAS 1504-74-1), an isolated natural compound from Cinnamomum cassia, is a potent apoptosis inducer and topoisomerase inhibitor frequently utilized in oncology research and drug development (1)[1]. While its therapeutic potential is significant, its physicochemical profile presents unique occupational hazards. As an aldehyde, it is prone to exothermic autoxidation and polymerization, and as a fine yellow crystalline powder, it poses severe respiratory irritation and combustible dust risks (2)[2].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, containment, and disposal of O-Methoxycinnamaldehyde.

Section 1: Physicochemical Hazards & Causality

Understanding the intrinsic properties of O-Methoxycinnamaldehyde is the foundation of effective risk mitigation. It is not enough to know what PPE to wear; researchers must understand why it is required based on the chemical's reactivity profile.

Table 1: Physicochemical Profile & Hazard Causality

Property / Hazard Quantitative Data / Classification Operational Consequence & PPE Requirement
Melting Point 111 - 115 °F (44 - 46 °C) (2)[2] Exists as a yellow crystalline powder at room temperature. Requires a particulate respirator to prevent inhalation of aerosolized dust (3)[3].
Flash Point > 200 °F (133.89 °C) (4)[4] Combustible. Dust clouds can form explosive mixtures in air. Mandates antistatic lab coats and grounded equipment (5)[5].
Skin/Eye Irritation Category 2 (H315, H319) (5)[5] Severe irritant to mucous membranes. Mandates tightly fitting safety goggles and chemical-resistant gloves (3)[3].

| Reactivity (Aldehyde) | Exothermic polymerization (6)[6] | Catalyzed by acids/transition metals. Requires strict segregation of waste streams and the use of inert spatulas (6)[6]. |

Section 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating system to ensure operator safety before handling begins.

Table 2: PPE Specifications & Validation Metrics

PPE Category Specification Standard Causality & Validation Protocol
Eye Protection EN 166 / ANSI Z87.1 Chemical Goggles Causality: Prevents crystalline dust from causing severe ocular irritation and corneal damage (5)[5].Validation: Perform a visual seal check around the orbital bone before entering the hood; no gaps should be visible.
Hand Protection Nitrile or Butyl Rubber (≥0.11mm thickness) Causality: Prevents dermal absorption and localized erythema (H315) (3)[3].Validation: Manually inflate gloves to check for micro-tears or pinholes prior to donning.
Respiratory NIOSH N95/P95 or EN 143 Type P2 Causality: Mitigates inhalation of respiratory irritants (H335) and prevents inhalation of combustible dust (7)[7].Validation: Perform positive and negative pressure user seal checks before exposure.

| Body Protection | Flame-retardant, antistatic lab coat | Causality: Mitigates the ignition risk of combustible dust concentrations in the air (8)[8].Validation: Ensure cuffs are securely tucked under the gloves to eliminate exposed skin. |

Section 3: Operational Workflows & Methodologies

Protocol 1: Safe Handling and Solubilization Workflow
  • Engineering Control Validation: Before opening the chemical container, verify the chemical fume hood's face velocity is between 80-100 fpm (0.4-0.5 m/s).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Discharge Mitigation: Ground all receiving glassware and balances. O-Methoxycinnamaldehyde dust can form combustible concentrations in the air, and static sparks can act as an ignition source (5)[5].

  • Aseptic & Inert Transfer: Use a non-sparking, grounded spatula to transfer the yellow crystals (8)[8]. Avoid porous paper weighing boats; use anti-static polymer or glass boats.

    • Causality: Prolonged contact of the neat compound with highly porous materials can lead to spontaneous combustion due to rapid autoxidation (8)[8].

  • Solubilization: Dissolve the compound in an appropriate solvent (e.g., DMSO for in vitro assays) (1)[1]. Cap the vial immediately to prevent the aldehyde from reacting with atmospheric oxygen to form peroxo acids (6)[6].

Protocol 2: Emergency Spill Containment and Decontamination
  • Immediate Isolation: If a dust spill occurs, immediately halt operations and evacuate the immediate area to allow suspended dust to settle. Do not use a solid water stream, as it will scatter the combustible dust (8)[8].

  • Wet Decontamination: For solid spills, do not dry sweep . Mist the spill lightly with a compatible solvent (e.g., alcohol) to suppress dust, then absorb with non-porous absorbent pads (6)[6].

  • Surface Neutralization: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution to remove residual lipophilic aldehyde traces (6)[6].

  • Verification: Visually inspect the area under bright light to ensure no yellow crystalline residue remains.

Protocol 3: Hazardous Waste Segregation and Disposal
  • Segregation: Never mix O-Methoxycinnamaldehyde waste with strong acids, azo compounds, or strong reducing agents.

    • Causality: Aldehydes undergo violent, exothermic self-condensation or polymerization when catalyzed by acids (6)[6].

  • Containment: Seal contaminated PPE, absorbent pads, and residual chemicals in a vapor-tight plastic bag or a dedicated, sealable chemical waste container (6)[6].

  • Labeling & Logistics: Label clearly as "Hazardous Chemical Waste - Combustible Aldehyde." Store in a cool, well-ventilated secondary containment tray away from direct light (which activates autoxidation) until institutional EHS pickup (6)[6].

Section 4: Visualizing the Safety Workflow

G N1 1. Risk Assessment & PPE Donning N2 2. Engineering Controls (Fume Hood Setup) N1->N2 Validate Flow N3 3. Material Handling (Weighing/Solubilization) N2->N3 Initiate N4 4. Decontamination (Solvent & Soap Wash) N3->N4 Complete N6 Emergency: Spill/Exposure (Evacuate & Isolate) N3->N6 Incident N5 5. Waste Logistics (Hazardous Stream) N4->N5 Dispose N6->N4 Containment

Operational workflow for handling and disposing of O-Methoxycinnamaldehyde safely.

Section 5: References

  • o-Methoxycinnamaldehyde - PubChem - NIH Source: nih.gov URL:[Link]

  • Safety Data Sheet: o-Methoxycinnamaldehyde Source: chemos.de URL:[Link]

  • ortho-methoxycinnamaldehyde, 1504-74-1 Source: thegoodscentscompany.com URL:[Link]

  • SAFETY DATA SHEET: 2-Methoxycinnamaldehyde (1504-74-1) Source: sigmaaldrich.cn URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methoxycinnamaldehyde, (Z)-
Reactant of Route 2
Reactant of Route 2
O-Methoxycinnamaldehyde, (Z)-
© Copyright 2026 BenchChem. All Rights Reserved.